An In-depth Technical Guide to 2,6-Diethylquinoline (CAS 68228-10-4) for Advanced Research
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the chemical and physical properties of 2,6-Diethylquinoline, a substituted quinoline of interest in synthet...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical and physical properties of 2,6-Diethylquinoline, a substituted quinoline of interest in synthetic and medicinal chemistry. As a key structural motif, the quinoline scaffold is central to the development of numerous therapeutic agents, and understanding the characteristics of its derivatives is paramount for innovation in drug discovery.[1] This document synthesizes available data to offer insights into the synthesis, reactivity, and spectroscopic profile of this compound, alongside critical safety and handling information.
Core Chemical and Physical Properties
2,6-Diethylquinoline is an organic compound featuring a quinoline core substituted with ethyl groups at the 2 and 6 positions.[2] This substitution pattern influences its steric and electronic properties, differentiating it from other quinoline derivatives and impacting its reactivity and potential biological activity.
Table 1: Physicochemical Properties of 2,6-Diethylquinoline
A plausible synthetic route could involve the reaction of a p-ethylaniline derivative with an appropriate α,β-unsaturated carbonyl compound, followed by cyclization and oxidation. The choice of catalyst and reaction conditions would be critical to optimize the yield and purity of the final product.
2,6-Diethylquinoline molecular structure and formula C13H15N
The following technical guide provides an in-depth analysis of 2,6-Diethylquinoline , a specialized heterocyclic compound with significant applications in fragrance chemistry and potential utility as a ligand in organome...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide provides an in-depth analysis of 2,6-Diethylquinoline , a specialized heterocyclic compound with significant applications in fragrance chemistry and potential utility as a ligand in organometallic catalysis.
2,6-Diethylquinoline is a lipophilic, nitrogen-containing heterocycle belonging to the quinoline family. Distinguished by ethyl substitutions at the C2 (adjacent to nitrogen) and C6 (para to the fused ring junction) positions, this molecule exhibits a unique steric and electronic profile compared to its methyl-substituted analogs. While primarily utilized industrially as a fragrance agent due to its characteristic earthy, leathery notes, its structural architecture makes it a valuable precursor for functionalized ligands in coordination chemistry.[1]
This guide outlines the physicochemical properties, high-fidelity synthesis protocols, and spectroscopic characterization of 2,6-diethylquinoline, designed for researchers requiring high-purity standards.[1]
Chemical Architecture & Properties[1][2]
The core structure consists of a benzene ring fused to a pyridine ring (quinoline), with ethyl groups providing lipophilicity and steric bulk.
Physicochemical Profile
Property
Value
Source/Method
Formula
Stoichiometric Calculation
Molecular Weight
185.27 g/mol
Standard Atomic Weights
LogP (Predicted)
~3.80
XLogP3-AA [1, 2]
Boiling Point
282.00 to 283.00 °C @ 760 mmHg
Est. [2]
Flash Point
~116.00 °C (241 °F)
TCC (Est.) [2]
Solubility
Insoluble in water; Soluble in EtOH, Oils
Lipophilic Nature
Odor Profile
Earthy, Leathery, Castoreum-like
Fragrance Industry [2]
Structural Logic[1]
C2-Ethyl Group: Increases steric hindrance around the nitrogen lone pair, potentially modulating metal binding affinity compared to unsubstituted quinoline.
C6-Ethyl Group: Located on the carbocyclic ring, this group enhances overall lipophilicity (LogP ~3.8) without significantly altering the electronic environment of the pyridine nitrogen.
Synthesis Protocols
Two primary routes are detailed below. Protocol A (Modified Pfitzinger) is recommended for laboratory-scale synthesis requiring high regiochemical fidelity.[1] Protocol B (Doebner-Miller) is a classical industrial route but may require rigorous purification to remove regioisomers.
Dissolve 5-Ethylisatin (1.0 eq) in 33% aqueous KOH (5.0 eq).
Add 2-Butanone (Methyl Ethyl Ketone, 1.2 eq).[1] Note: Condensation occurs preferentially at the methyl group of the ketone to yield the 2-substituted quinoline.[1]
Acidify with glacial acetic acid to precipitate 2,6-Diethylquinoline-4-carboxylic acid .[1]
Filter and dry the solid intermediate.
Decarboxylation:
Mix the carboxylic acid intermediate with copper bronze powder (catalytic amount) in a high-boiling solvent (e.g., diphenyl ether) or perform neat pyrolysis.[1]
Mechanism: Propionaldehyde condenses to form 2-methyl-2-pentenal.[1] Reaction with 4-ethylaniline typically yields 3-methyl-6-ethyl-2-propylquinoline or complex mixtures.[1]
Modification for Target: To obtain specifically 2,6-diethylquinoline , one must use Pent-1-en-3-one (Ethyl Vinyl Ketone) or a specific precursor that avoids the 3-methyl substitution.[1] Note: Protocol A is superior for the specific 2,6-diethyl isomer.[1]
Visualization of Synthesis Pathway[1]
The following diagram illustrates the logical flow of the Pfitzinger synthesis, highlighting the critical decarboxylation step that yields the final target.
Figure 1: Step-wise synthesis of 2,6-diethylquinoline via the Pfitzinger reaction, ensuring high regioselectivity.[1]
Characterization & Spectroscopic Data
For validation of the synthesized compound, the following spectral signatures are expected.
Nuclear Magnetic Resonance (
-NMR)
Solvent:
, 400 MHz
Position
Shift ( ppm)
Multiplicity
Integration
Assignment
C2-Ethyl ()
~1.35
Triplet
3H
Terminal methyl
C6-Ethyl ()
~1.30
Triplet
3H
Terminal methyl
C2-Ethyl ()
~2.95
Quartet
2H
Methylene
C6-Ethyl ()
~2.80
Quartet
2H
Methylene
H-3
~7.25
Doublet
1H
Quinoline Ring
H-4
~8.05
Doublet
1H
Quinoline Ring
H-5
~7.55
Singlet (broad)
1H
Ortho to ethyl
H-7
~7.45
Doublet/Doublet
1H
Meta coupling
H-8
~8.00
Doublet
1H
Adjacent to N
Mass Spectrometry (GC-MS)[1]
Molecular Ion (
): m/z 185
Base Peak: Likely m/z 170 (
, loss of methyl from ethyl group).
Fragmentation: Characteristic loss of ethyl fragments (
).
Applications & Safety
Fragrance & Flavor
2,6-Diethylquinoline is utilized in the fragrance industry for its Castoreum and Leather notes. It serves as a modifier in chypre and tobacco accords, adding depth and earthiness [2].[1]
Research & Catalysis
As a 2,6-disubstituted quinoline, the steric bulk at the 2-position makes it a candidate for:
Ligand Design: Precursor for N-donor ligands in transition metal catalysis where steric crowding is desired to promote reductive elimination.
Medicinal Chemistry: Scaffold for antimalarial or anticancer analogs (quinoline core).[2]
A Structural and Mechanistic Dissection of 2,6-Diethylquinoline and 2,6-Dimethylquinoline: A Guide for Drug Development Professionals
Abstract The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. The nature and position of substituents on the quinoline ring are critical dete...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. The nature and position of substituents on the quinoline ring are critical determinants of a molecule's physicochemical properties, biological activity, and metabolic fate. This in-depth technical guide provides a comprehensive structural and mechanistic comparison of two closely related analogs: 2,6-diethylquinoline and 2,6-dimethylquinoline. While 2,6-dimethylquinoline is a well-characterized compound, its diethyl counterpart is less documented. This guide bridges that gap by combining established data with reasoned scientific extrapolation to provide a holistic comparative analysis for researchers in drug discovery and development. We will delve into their synthesis, physicochemical properties, spectroscopic signatures, and the subtle yet significant steric and electronic differences imparted by the ethyl versus methyl substituents.
Introduction: The Quinoline Nucleus in Drug Discovery
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in drug design. Its unique electronic and structural features allow it to interact with a wide array of biological targets. This has led to the development of numerous quinoline-based drugs with diverse therapeutic applications, including anticancer, antimalarial, antibacterial, and anti-inflammatory agents.[1] The biological activity of quinoline derivatives is often modulated by the nature and position of substituents on the ring system. Alkyl groups, in particular, can influence a molecule's lipophilicity, metabolic stability, and steric interactions with target proteins. This guide focuses on the comparative analysis of 2,6-diethylquinoline and 2,6-dimethylquinoline to elucidate how a seemingly minor change—the substitution of a methyl group with an ethyl group—can impact the molecule's overall profile.
Synthesis of 2,6-Dialkylquinolines: The Doebner-von Miller and Skraup Reactions
The synthesis of 2,6-disubstituted quinolines is classically achieved through well-established methods such as the Doebner-von Miller and Skraup syntheses.[1][2] These reactions provide a versatile platform for the construction of the quinoline core from readily available starting materials.
The Doebner-von Miller Reaction
The Doebner-von Miller reaction is a widely used method for synthesizing quinolines from anilines and α,β-unsaturated carbonyl compounds.[3][4]
For 2,6-Dimethylquinoline: The synthesis would involve the reaction of p-toluidine with crotonaldehyde in the presence of an acid catalyst.
For 2,6-Diethylquinoline: The synthesis would similarly employ p-ethylaniline and an appropriate α,β-unsaturated carbonyl compound, such as 2-ethylpropenal.
Caption: Skraup synthesis pathway for 2,6-dimethylquinoline and 2,6-diethylquinoline.
Increased flexibility of ethyl groups may disrupt crystal packing.
Boiling Point
266-267 °C
Higher
Increased molecular weight and van der Waals forces.
pKa (of conjugate acid)
~5.46
Slightly higher
The ethyl group is slightly more electron-donating than the methyl group, increasing the basicity of the quinoline nitrogen.
LogP (Lipophilicity)
~3.0
Higher
The addition of two ethyl groups increases the nonpolar surface area, leading to greater lipophilicity.
Aqueous Solubility
Low
Lower
Increased lipophilicity generally corresponds to decreased aqueous solubility.
Structural and Electronic Comparison: The Impact of Methyl vs. Ethyl Substitution
The differences in the physicochemical properties of 2,6-diethylquinoline and 2,6-dimethylquinoline can be attributed to the distinct steric and electronic effects of the ethyl and methyl groups.
Electronic Effects
Both methyl and ethyl groups are considered electron-donating groups through an inductive effect (+I). [6]This effect arises from the polarization of the sigma bond between the alkyl group and the aromatic ring. The ethyl group is generally considered to be a slightly stronger electron-donating group than the methyl group. This increased electron-donating character in 2,6-diethylquinoline can have several consequences:
Increased Basicity: The enhanced electron density on the quinoline ring system increases the basicity of the nitrogen atom, as reflected in the predicted higher pKa.
Reactivity in Electrophilic Aromatic Substitution: The more electron-rich ring of 2,6-diethylquinoline would be expected to be more reactive towards electrophilic aromatic substitution.
[7]
Steric Effects
The ethyl group is bulkier than the methyl group, leading to greater steric hindrance around the 2- and 6-positions of the quinoline ring in 2,6-diethylquinoline. [8]This increased steric bulk can:
Influence Reaction Rates: Steric hindrance can impede the approach of reagents to the quinoline ring, potentially slowing down certain reactions.
Impact Binding to Biological Targets: The larger size of the ethyl groups could either enhance or hinder the binding of the molecule to a protein's active site, depending on the specific topology of the binding pocket. This is a critical consideration in drug design.
Caption: A comparison of the steric and electronic effects of methyl versus ethyl substituents.
Predicted Spectroscopic Signatures
The structural differences between 2,6-diethylquinoline and 2,6-dimethylquinoline will be clearly reflected in their respective spectroscopic data.
¹H NMR Spectroscopy
2,6-Dimethylquinoline: The ¹H NMR spectrum will show two singlets for the two methyl groups.
2,6-Diethylquinoline: The ¹H NMR spectrum will be more complex, showing a triplet for the methyl protons and a quartet for the methylene protons of each ethyl group. The chemical shifts of the aromatic protons will also be slightly different due to the differing electronic effects of the substituents.
¹³C NMR Spectroscopy
2,6-Dimethylquinoline: The ¹³C NMR spectrum will display signals for the two methyl carbons.
2,6-Diethylquinoline: The ¹³C NMR spectrum will show distinct signals for the methyl and methylene carbons of the ethyl groups. The chemical shifts of the quinoline ring carbons will also be subtly altered.
[9]
Mass Spectrometry (MS)
2,6-Dimethylquinoline: The mass spectrum will show a molecular ion peak (M⁺) at m/z 157.
[10]* 2,6-Diethylquinoline: The mass spectrum is predicted to show a molecular ion peak at m/z 185. The fragmentation patterns will also differ, with the diethyl derivative likely showing a prominent loss of an ethyl radical.
Infrared (IR) Spectroscopy
The IR spectra of both compounds will be broadly similar, showing characteristic peaks for aromatic C-H stretching and C=C and C=N bond vibrations within the quinoline ring. [11]The C-H stretching and bending vibrations of the alkyl groups will differ slightly in their positions and intensities.
Experimental Protocols for Synthesis and Characterization
The following are generalized, yet detailed, protocols for the synthesis and characterization of 2,6-dialkylquinolines. These should be adapted and optimized for the specific target molecule.
General Protocol for Doebner-von Miller Synthesis
To a round-bottom flask equipped with a reflux condenser, add the appropriate substituted aniline (e.g., p-toluidine or p-ethylaniline) and a suitable acid catalyst (e.g., hydrochloric acid or sulfuric acid).
Slowly add the α,β-unsaturated carbonyl compound (e.g., crotonaldehyde) to the stirred mixture.
Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
After completion, cool the mixture and neutralize it with a base (e.g., sodium hydroxide solution).
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate the solvent under reduced pressure.
Purify the crude product by column chromatography or recrystallization.
General Protocol for Spectroscopic Characterization
NMR Spectroscopy:
Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
[11] 2. Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
Process the data using appropriate software to obtain the final spectra for analysis.
GC-MS Analysis:
Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or methanol).
Inject an aliquot of the solution into a gas chromatograph coupled to a mass spectrometer (GC-MS).
[12] 3. Analyze the resulting chromatogram and mass spectrum to determine the purity and confirm the molecular weight of the compound.
IR Spectroscopy:
Acquire the IR spectrum of the solid sample using a Fourier-transform infrared (FT-IR) spectrometer equipped with an attenuated total reflectance (ATR) accessory.
[11] 2. Alternatively, for liquid samples, a thin film can be prepared between two salt plates.
Implications for Drug Development and Conclusion
The choice between a methyl and an ethyl substituent at the 2- and 6-positions of a quinoline-based drug candidate can have profound implications for its pharmacological profile.
Pharmacokinetics: The increased lipophilicity of 2,6-diethylquinoline may lead to enhanced membrane permeability and potentially a different volume of distribution compared to its dimethyl analog. However, it could also result in increased metabolic susceptibility.
Pharmacodynamics: The altered steric and electronic properties of the diethyl derivative can significantly impact its binding affinity and selectivity for its biological target.
References
Doebner-Miller reaction and applications. (n.d.). SlideShare. Retrieved February 9, 2026, from [Link]
Thakur, G. S., Gupta, A. K., & Jain, S. K. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Retrieved February 9, 2026, from [Link]
Doebner-Miller Reaction. (n.d.). SynArchive. Retrieved February 9, 2026, from [Link]
Synthesis of derivatives of quinoline. (n.d.). SciSpace. Retrieved February 9, 2026, from [Link]
Nanomaterial assisted bulk scale synthesis of 2-methyl-6-nitroquinoline. (2020). PMC. Retrieved February 9, 2026, from [Link]
Doebner-Miller reaction. (n.d.). Semantic Scholar. Retrieved February 9, 2026, from [Link]
(a) Synthesis of Quinolines, 6 through nucleophile‐triggered 6‐endo... (n.d.). ResearchGate. Retrieved February 9, 2026, from [Link]
1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. (n.d.). TSI Journals. Retrieved February 9, 2026, from [Link]
Which one is more electron donating, ethyl, methyl or phenyl group? (2017). Quora. Retrieved February 9, 2026, from [Link]
Activating and Deactivating Groups In Electrophilic Aromatic Substitution. (2017). Master Organic Chemistry. Retrieved February 9, 2026, from [Link]
Electrophilic Aromatic Substitution Reactions Made Easy! (2018). YouTube. Retrieved February 9, 2026, from [Link]
2,6-Dimethylquinoline. (n.d.). PubChem. Retrieved February 9, 2026, from [Link]
Inductive Effects of Alkyl Groups. (2023). Chemistry LibreTexts. Retrieved February 9, 2026, from [Link]
One-Step Catalytic Synthesis of Alkyl-Substituted Quinolines. (2014). The Journal of Organic Chemistry. Retrieved February 9, 2026, from [Link]
Determination of Quinoline in Textiles by Gas Chromatography - Mass Spectrometry. (2023). AATCC. Retrieved February 9, 2026, from [Link]
Technical Guide: Medicinal Chemistry Applications of Diethyl-Substituted Quinolines
Executive Summary The quinoline scaffold remains a "privileged structure" in medicinal chemistry due to its ability to interact with diverse biological targets, including DNA, kinases, and nuclear receptors. Within this...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The quinoline scaffold remains a "privileged structure" in medicinal chemistry due to its ability to interact with diverse biological targets, including DNA, kinases, and nuclear receptors. Within this broad class, diethyl-substituted quinolines represent a critical sub-family. The "diethyl" nomenclature in this context bifurcates into two distinct pharmacophores:
The N,N-Diethylamino Side Chain: A historical and functional cornerstone of antimalarial therapy (e.g., Chloroquine), where the diethyl group modulates basicity (
) and lysosomotropism.
Diethyl Ring Substituents (Carboxylates/Alkyls): Emerging scaffolds in oncology and green chemistry, particularly diethyl quinoline-3,4-dicarboxylates, which serve as precursors for kinase inhibitors and intercalating agents.
This guide provides a technical deep-dive into the Structure-Activity Relationships (SAR), synthetic protocols, and mechanistic underpinnings of these compounds.
The Pharmacophore: SAR and Physicochemical Properties
The efficacy of diethyl-substituted quinolines is governed by the interplay between lipophilicity (
) and ionization constants ().
The N,N-Diethylamino Moiety (Side Chain)
In 4-aminoquinoline antimalarials, the terminal diethylamino group is not merely a solubilizing tail; it is the driver of accumulation.
Basicity & Ion Trapping: The tertiary nitrogen of the diethylamino group typically has a
of ~10.2, while the quinoline ring nitrogen has a of ~8.[1]1. At physiological pH (7.4), the molecule is partially protonated and lipophilic enough to cross membranes.[1] Once inside the acidic food vacuole of the parasite (pH ~5.0), it becomes diprotonated. This charged species is membrane-impermeable, leading to massive accumulation (up to 1000-fold) via ion trapping .
Steric Bulk: The ethyl groups provide optimal steric bulk to prevent oxidative dealkylation compared to longer chains, while maintaining sufficient hydrophobicity for membrane transport compared to methyl groups.
Diethyl Ring Substitution (Core)
Diethyl groups directly attached to the ring (often as esters, e.g., diethyl 3,4-dicarboxylates) serve as:
Electronic Modulators: Electron-withdrawing ester groups at C3/C4 decrease the electron density of the ring, altering
- stacking interactions with DNA base pairs.
Synthetic Handles: They provide orthogonal sites for further derivatization into cyclic imides or amides.
Visualization: SAR and Mechanism
Structure-Activity Relationship (SAR) Map
The following diagram illustrates the critical SAR features of the diethyl-substituted quinoline scaffold.
Figure 1: SAR map highlighting the role of the N,N-diethylamine tail in driving lysosomal accumulation via pH-dependent protonation.
Mechanism: The parasite degrades hemoglobin, releasing toxic free heme (ferriprotoporphyrin IX).[2] The parasite normally detoxifies this by polymerizing it into inert hemozoin. The diprotonated diethyl-quinoline caps the growing hemozoin crystal, inhibiting polymerization. The buildup of free heme lyses the parasite.[3][4]
Key Data Point: Resistance often arises from mutations in the PfCRT transporter, which pumps the charged drug out of the vacuole.
Oncology: Diethyl Quinoline-3,4-dicarboxylates
Recent medicinal chemistry efforts have pivoted toward ring-substituted derivatives.
Target: Kinase inhibition (e.g., EGFR, c-Met) and DNA intercalation.
Utility: The diethyl dicarboxylate motif acts as a precursor for tricyclic systems (e.g., pyrroloquinolines) which show nanomolar potency against multidrug-resistant cancer lines (e.g., phenotype MDR1).
Experimental Protocols
Synthesis of 4-Amino-7-chloro-N,N-diethylquinoline (Chloroquine Analogue)
This protocol utilizes a nucleophilic aromatic substitution (
).
Reagents:
4,7-Dichloroquinoline (1.0 eq)
1-Amino-4-diethylaminopentane (3.0 eq)
Phenol (Solvent/Catalyst)
Step-by-Step Methodology:
Preparation: In a round-bottom flask equipped with a magnetic stirrer, mix 4,7-dichloroquinoline (10 mmol) with phenol (5 g).
Reaction: Heat the mixture to 80°C until a melt forms. Add 1-amino-4-diethylaminopentane (30 mmol) dropwise.
Reflux: Increase temperature to 130-140°C and stir for 6 hours. Monitor via TLC (System: DCM/MeOH 9:1).
Workup: Cool to room temperature. Alkalinize with 20% NaOH solution to remove phenol (forms sodium phenoxide).
Extraction: Extract the free base with Chloroform (3 x 50 mL). Wash organic layer with water and brine.
Purification: Dry over anhydrous
, concentrate, and recrystallize from cyclohexane.
Green Synthesis of Diethyl 2-Styrylquinoline-3,4-dicarboxylates
A modern, catalyst-free approach for generating ring-substituted anticancer precursors.
Deep Eutectic Solvent (DES): 1,3-Dimethylurea / L-(+)-tartaric acid (7:3 ratio)[5]
Step-by-Step Methodology:
Medium Prep: Prepare DES by heating 1,3-dimethylurea and tartaric acid at 80°C until a clear liquid forms.
Condensation: Add diethyl 2-methylquinoline-3,4-dicarboxylate (1.0 eq) and the aldehyde (1.1 eq) to the DES.
Reaction: Stir at 80°C for 6-8 hours.
Isolation: Add water to the mixture. The product precipitates out (DES is water-soluble).
Filtration: Filter the solid, wash with water/ethanol, and recrystallize from ethanol.
Data Summary: Comparative Physicochemical Properties
Property
N,N-Diethyl Side Chain (e.g., Chloroquine)
Diethyl Ring Ester (e.g., Dicarboxylate)
Clinical Implication
LogP
~4.6
~3.2 - 4.0
High LogP in side-chain variants drives large Volume of Distribution ().
pKa (Strongest)
10.2 (Tertiary Amine)
~2.5 (Quinoline N)
Side chain ensures lysosomal trapping; Esters are neutral.
H-Bond Donors
1 (Secondary Amine)
0
Affects membrane permeability and receptor binding.
Primary Target
Heme Polymerase (Vacuole)
Kinases / DNA (Nucleus)
Compartmentalization is driven by the diethylamine "tail".
Mechanism of Action Workflow
The following diagram details the self-validating mechanism of the diethylamino-quinoline class in antimalarial action.
Figure 2: The "Ion Trapping" mechanism. The diethylamino group's high pKa ensures the drug remains trapped in the acidic vacuole, validating the efficacy of the scaffold.
References
Egan, T. J., et al. (2000). "Role of Haem in the Antimalarial Action of Chloroquine." Journal of Inorganic Biochemistry. Link
Kaur, K., et al. (2010). "Antimalarials from Nature." Bioorganic & Medicinal Chemistry. Link
Solomon, V. R., & Lee, H. (2009). "Quinoline as a Privileged Scaffold in Cancer Drug Discovery." Current Medicinal Chemistry. Link
Zhang, X., et al. (2013). "Green synthesis and antitumor activity of (E)-diethyl 2-styrylquinoline-3,4-dicarboxylates." RSC Advances. Link
World Health Organization. (2020). "Guidelines for the treatment of malaria." WHO Guidelines. Link
An In-depth Technical Guide to the Solubility of 2,6-Diethylquinoline in Organic Solvents
Introduction 2,6-Diethylquinoline is a substituted quinoline derivative with significant potential in medicinal chemistry and materials science. As with any compound destined for these applications, a thorough understand...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
2,6-Diethylquinoline is a substituted quinoline derivative with significant potential in medicinal chemistry and materials science. As with any compound destined for these applications, a thorough understanding of its solubility in various organic solvents is paramount for its synthesis, purification, formulation, and biological screening. Quinoline and its derivatives are foundational scaffolds in drug discovery, recognized for their diverse pharmacological activities, including anticancer and antimalarial properties.[1][2][3][4] The strategic placement of functional groups on the quinoline ring system allows for the fine-tuning of a molecule's physicochemical properties, directly impacting its therapeutic efficacy and bioavailability.[5]
This technical guide provides a comprehensive overview of the solubility of 2,6-Diethylquinoline, addressing the theoretical underpinnings of its dissolution in organic solvents and furnishing detailed, field-proven experimental protocols for the precise and accurate determination of its solubility. While specific quantitative solubility data for 2,6-Diethylquinoline is not extensively available in public literature, this guide will leverage data from structurally similar compounds and first principles to predict its solubility profile. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of the solubility characteristics of this promising compound.
Physicochemical Properties of 2,6-Diethylquinoline
A molecule's solubility is intrinsically linked to its structural and electronic properties. The "like dissolves like" principle, while a simplification, provides a useful starting point for predicting solubility.[6] This principle is rooted in the intermolecular forces at play between the solute and the solvent.
2,6-Diethylquinoline possesses a hybrid of structural features that dictate its solubility: a polar heterocyclic aromatic quinoline core and nonpolar ethyl groups at the 2 and 6 positions. The nitrogen atom in the quinoline ring introduces polarity and a site for hydrogen bond acceptance.[7][8] The aromatic system can participate in π-π stacking interactions, while the alkyl substituents contribute to the molecule's lipophilicity.
Below is a table summarizing the key physicochemical properties of 2,6-Diethylquinoline and its close analog, 2,6-dimethylquinoline, for comparative purposes.
The calculated octanol-water partition coefficient (logP) of 3.8 for 2,6-Diethylquinoline suggests a significant hydrophobic character, indicating a preference for nonpolar environments over aqueous media.[12] The presence of a single hydrogen bond acceptor and no donors further shapes its interaction with protic and aprotic solvents.
Predicted Solubility Profile
Based on the physicochemical properties of 2,6-Diethylquinoline and the general solubility behavior of similar heterocyclic compounds, a qualitative solubility profile can be predicted.
Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol): Moderate to good solubility is anticipated in lower alcohols. The ability of these solvents to act as hydrogen bond donors will facilitate interaction with the nitrogen atom of the quinoline ring, aiding in the disruption of the solute's crystal lattice.[13] While 2,6-Diethylquinoline itself cannot donate hydrogen bonds, the polar nature of the quinoline core will contribute to favorable dipole-dipole interactions.
Polar Aprotic Solvents (e.g., Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetone): High solubility is expected in polar aprotic solvents like DMSO and DMF.[13] These solvents possess large dipole moments and are excellent at solvating polar molecules. Their inability to donate hydrogen bonds is not a significant hindrance, as the primary interaction will be through strong dipole-dipole forces. Acetone, being a moderately polar aprotic solvent, is also expected to be a good solvent for 2,6-Diethylquinoline.[7]
Nonpolar Solvents (e.g., Toluene, Hexane): Solubility is predicted to be lower in nonpolar solvents compared to polar solvents. The energy required to overcome the intermolecular forces within the 2,6-Diethylquinoline crystal lattice may not be sufficiently compensated by the weak van der Waals forces offered by nonpolar solvents. However, the presence of the two ethyl groups and the aromatic system will provide some degree of favorable interaction with aromatic solvents like toluene through π-π stacking.
Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Moderate solubility is expected in chlorinated solvents. These solvents have a moderate polarity and can engage in dipole-dipole interactions with the quinoline core.
Water: Very low solubility is expected in water.[9] The hydrophobic nature of the diethyl-substituted quinoline structure, as indicated by its high calculated logP, will dominate its interaction with water, leading to unfavorable energetics for dissolution.
This predicted profile provides a strong foundation for solvent selection in various applications. However, for critical processes such as formulation and quantitative analysis, experimental determination of solubility is essential.
Experimental Determination of Solubility
The following section provides a detailed, step-by-step protocol for the experimental determination of the solubility of 2,6-Diethylquinoline in organic solvents. This protocol is designed to be a self-validating system, ensuring the generation of reliable and reproducible data.
I. Qualitative Solubility Assessment
A preliminary qualitative assessment is a rapid and efficient method to screen a range of solvents and estimate the approximate solubility.
Materials:
2,6-Diethylquinoline
A selection of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane, DMSO, DMF)
Small test tubes or vials
Vortex mixer
Spatula
Procedure:
Preparation: Add approximately 10-20 mg of 2,6-Diethylquinoline to a clean, dry test tube.
Solvent Addition: Add the selected solvent dropwise (approximately 0.1 mL at a time) to the test tube.
Mixing: After each addition, cap the test tube and vortex for 30-60 seconds to facilitate dissolution.
Observation: Visually inspect the solution for any undissolved solid particles against a dark background.
Classification: Continue adding solvent up to a total volume of 1-2 mL. Classify the solubility based on the following criteria:
Very Soluble: Dissolves quickly in a small amount of solvent.
Freely Soluble: Forms a clear solution with a moderate amount of solvent.
Soluble: Requires more solvent to fully dissolve.
Sparingly Soluble: Only a small portion dissolves.
Slightly Soluble: Appears to be mostly insoluble with some dissolution.
Practically Insoluble: No visible dissolution.
This initial screening will inform the selection of solvents for the more rigorous quantitative analysis.
II. Quantitative Solubility Determination: The Equilibrium Solubility Method
The equilibrium solubility method is a robust technique for determining the thermodynamic solubility of a compound at a specific temperature.
Materials and Equipment:
2,6-Diethylquinoline (high purity)
Selected organic solvents (analytical grade)
Thermostatically controlled shaker or incubator
Analytical balance (readable to 0.1 mg)
Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)
Volumetric flasks and pipettes
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
Experimental Workflow Diagram:
Caption: Workflow for the quantitative determination of solubility.
Step-by-Step Protocol:
Preparation of Saturated Solutions:
To a series of vials, add an excess amount of 2,6-Diethylquinoline to a known volume of each selected solvent. The presence of undissolved solid is crucial to ensure saturation.
Seal the vials tightly to prevent solvent evaporation.
Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C) and agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
Separation of Undissolved Solute:
After the equilibration period, allow the vials to stand undisturbed at the same temperature for a short period to allow the excess solid to settle.
Carefully withdraw a known volume of the supernatant using a pipette. To ensure no solid particles are transferred, it is highly recommended to either:
Centrifuge the vials at a high speed and then carefully collect the supernatant.
Filter the solution through a syringe filter (e.g., 0.22 µm PTFE for organic solvents) into a clean vial.
Analysis of the Saturated Solution:
Calibration Curve: Prepare a series of standard solutions of 2,6-Diethylquinoline of known concentrations in the same solvent. Analyze these standards using a validated analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry) to generate a calibration curve of response versus concentration.
Sample Analysis: Accurately dilute a known volume of the clear saturated solution with the same solvent to bring its concentration within the range of the calibration curve.
Analyze the diluted sample using the same analytical method as the standards.
Calculation of Solubility:
Determine the concentration of the diluted sample from the calibration curve.
Calculate the concentration of the original saturated solution by applying the dilution factor. This value represents the solubility of 2,6-Diethylquinoline in the specific solvent at the experimental temperature.
Data Presentation:
The quantitative solubility data should be summarized in a clear and concise table.
Solvent
Solvent Polarity Index
Solubility (mg/mL) at 25 °C
Solubility (mol/L) at 25 °C
Hexane
0.1
Experimental Value
Experimental Value
Toluene
2.4
Experimental Value
Experimental Value
Dichloromethane
3.1
Experimental Value
Experimental Value
Ethyl Acetate
4.4
Experimental Value
Experimental Value
Acetone
5.1
Experimental Value
Experimental Value
Isopropanol
3.9
Experimental Value
Experimental Value
Ethanol
4.3
Experimental Value
Experimental Value
Methanol
5.1
Experimental Value
Experimental Value
N,N-Dimethylformamide (DMF)
6.4
Experimental Value
Experimental Value
Dimethyl Sulfoxide (DMSO)
7.2
Experimental Value
Experimental Value
Water
10.2
Experimental Value
Experimental Value
Safety and Handling
Quinoline and its derivatives should be handled with care in a well-ventilated laboratory, preferably within a chemical fume hood.[14][15] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat, should be worn at all times.[14] Consult the Safety Data Sheet (SDS) for 2,6-Diethylquinoline for specific handling and disposal information.[16]
Applications in Drug Development
A comprehensive understanding of the solubility of 2,6-Diethylquinoline is critical for its advancement as a potential therapeutic agent.
Chemical Synthesis and Purification: The choice of solvent for the synthesis and purification (e.g., crystallization) of 2,6-Diethylquinoline will be guided by its solubility profile. A solvent in which the compound is highly soluble at elevated temperatures and poorly soluble at lower temperatures is ideal for recrystallization.
Formulation Development: For in vitro and in vivo studies, 2,6-Diethylquinoline will likely need to be dissolved in a suitable vehicle. Its low predicted aqueous solubility may necessitate the use of co-solvents or other formulation strategies to achieve the desired concentration for biological testing.
High-Throughput Screening (HTS): In HTS campaigns, compounds are typically stored and assayed in DMSO.[2] Knowing the solubility of 2,6-Diethylquinoline in DMSO is crucial to avoid precipitation, which can lead to false-negative results.
Conclusion
This technical guide has provided a detailed examination of the solubility of 2,6-Diethylquinoline in organic solvents. By understanding its physicochemical properties, a predictive solubility profile has been established. Furthermore, robust and reliable experimental protocols have been outlined to enable researchers to determine precise quantitative solubility data. This knowledge is indispensable for the effective utilization of 2,6-Diethylquinoline in research and development, particularly in the fields of medicinal chemistry and materials science, where the manipulation of solubility is a key determinant of success. The quinoline scaffold continues to be a privileged structure in the design of new chemical entities, and a thorough characterization of its derivatives, such as 2,6-Diethylquinoline, is a critical step in unlocking their full potential.[1][17]
References
Solubility of Things. (n.d.). 2,6-Dimethylquinoline.
BenchChem. (2025). Solubility and Stability of 2,6-Divinylpyridine in Organic Solvents: A Technical Guide.
Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
Quora. (2017). How can you determine the solubility of organic compounds?.
Wikipedia. (n.d.). Quinoline.
BenchChem. (n.d.). 2,6-Diethylquinoline | CAS 68228-10-4.
Navigating the Safety Landscape of Alkyl Quinolines: From Molecular Mechanisms to Regulatory Compliance
Executive Summary & Chemical Context Alkyl quinolines —derivatives of the N-heterocycle quinoline substituted with alkyl chains—occupy a critical niche in pharmaceutical synthesis, dye manufacturing, and corrosion inhibi...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Chemical Context
Alkyl quinolines —derivatives of the N-heterocycle quinoline substituted with alkyl chains—occupy a critical niche in pharmaceutical synthesis, dye manufacturing, and corrosion inhibition. However, their structural utility comes with a complex toxicological profile.
While the parent compound, Quinoline , is a known mutagen and Carcinogen Category 1B, the addition of alkyl groups alters this toxicity in non-linear ways. This guide provides a technical deep-dive into the safety data, structure-activity relationships (SAR), and handling protocols for this class, specifically contrasting the high-risk short-chain derivatives (e.g., Quinaldine , Lepidine ) with longer-chain analogues.
The toxicity of alkyl quinolines is governed by two competing molecular mechanisms: Metabolic Activation (mutagenicity) and Lipophilicity (membrane toxicity/aquatic accumulation).
The "Bay Region" & Metabolic Activation
The primary driver of genotoxicity in this class is bioactivation by Cytochrome P450 enzymes (specifically CYP2A6 and CYP1A1). The nitrogen atom directs the enzyme to epoxidize the 2,3- or 5,6-positions.
Quinoline (Parent): Undergoes 5,6-epoxidation.[3] The resulting epoxide is an electrophile that intercalates DNA, forming bulky adducts (specifically at guanine residues).
4-Methylquinoline (Lepidine):High Risk. The methyl group at position 4 does not sterically hinder the critical 5,6-epoxidation site. In fact, it may electronically stabilize the transition state, making Lepidine a potent mutagen (often exceeding quinoline).
2-Methylquinoline (Quinaldine):Reduced Genotoxicity. The methyl group at the 2-position provides steric hindrance near the nitrogen atom. This disrupts the enzyme binding orientation required for the formation of the mutagenic epoxide. Consequently, Quinaldine is generally considered less mutagenic than its isomers.
Visualization: Metabolic Activation Pathway
The following diagram illustrates the divergent pathways of bioactivation based on alkyl substitution.
Figure 1: Divergent metabolic fates of alkyl quinolines. Note how 2-substitution promotes detoxification, while 4-substitution retains/enhances mutagenic activation.
Comparative SDS Analysis & GHS Classification
Researchers must not treat all alkyl quinolines as identical. The Safety Data Sheet (SDS) classifications differ significantly based on the isomer.
Hazard Code Comparison
Hazard Class
Quinoline (Parent)
Lepidine (4-Me)
Quinaldine (2-Me)
Carcinogenicity
H350 (Cat 1B)
H341 (Suspected)
Not Classified / Warning
Mutagenicity
H341 (Suspected)
H341 (Suspected)
Not Classified
Acute Tox (Oral)
H301 (Toxic)
H302 (Harmful)
H302 (Harmful)
Skin/Eye
H315/H319
H315/H319
H315/H319
Aquatic
H411 (Chronic 2)
H411 (Chronic 2)
H412 (Chronic 3)
*Note: Commercial SDS for Quinaldine often vary. High-purity grades may lack the mutagenicity warning, but technical grades containing isomers may carry H341. Always treat as a potential genotoxin in drug development contexts.
Critical SDS Sections for Interpretation
Section 2 (Hazards): Look for H341 or H350 . If present, the compound requires a Designated Work Area (DWA).
Section 8 (Exposure Controls): Most alkyl quinolines have low vapor pressures but potent odors. OELs (Occupational Exposure Limits) are rarely established for specific isomers, so the Quinoline OEL (0.1 ppm) should be used as a proxy reference.
Section 11 (Toxicology): Verify if the Ames test result is positive. Lepidine is typically Ames positive; Quinaldine is often negative or equivocal.
Operational Safety & Handling Protocols
Handling alkyl quinolines requires a defense-in-depth strategy due to their skin permeability and potential for genetic damage.
Permeation & Glove Selection
N-heterocycles are aggressive solvents that can permeate standard nitrile gloves.
Standard Nitrile (4 mil): Not recommended for prolonged contact. Breakthrough can occur in <15 minutes.
High-Risk Protocol: Use Silver Shield (Laminate) or Viton/Butyl gloves.
Double-Gloving: If dexterity is required, wear a Laminate liner under a Nitrile outer glove.
Engineering Controls
Ventilation: All handling of open containers must occur in a certified Fume Hood with face velocity >100 fpm.
Deactivation: Spills should not just be wiped. Treat the surface with a dilute acid (e.g., 1N HCl) to convert the free base to the non-volatile hydrochloride salt before cleaning, reducing vapor exposure.
Risk Assessment Workflow
Use the following logic to determine the necessary containment level.
Figure 2: Decision tree for assigning containment levels based on GHS hazard codes.
Environmental Fate & Ecotoxicity
As the alkyl chain length increases, the LogP (Octanol-Water Partition Coefficient) increases.
Quinoline: LogP ~ 2.0
Methylquinolines: LogP ~ 2.6
Long-chain (e.g., Nonylquinoline): LogP > 5.0
Implication:
Higher LogP correlates with increased bioconcentration factors (BCF) in aquatic life. While short-chain quinolines are moderately biodegradable, long-chain analogues are persistent and toxic to aquatic organisms (H410/H411). All waste streams containing these compounds must be segregated as Hazardous Chemical Waste and never disposed of down the drain.
References
International Agency for Research on Cancer (IARC). (2018). Quinoline and some derivatives.[4][5] Monographs on the Evaluation of Carcinogenic Risks to Humans, Vol 121. [Link]
Saeki, K., et al. (1996). Potent mutagenic potential of 4-methylquinoline: metabolic and mechanistic considerations. Biological & Pharmaceutical Bulletin, 19(4), 541-546.[5] [Link]
European Chemicals Agency (ECHA). (2023). Registration Dossier: Quinoline.[Link]
National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 7058, Quinaldine.[Link]
Technical Guide: Strategic Development of Alkylated Quinoline Scaffolds
From Classical Dye Chemistry to Late-Stage Functionalization in Drug Discovery Executive Summary The quinoline scaffold represents one of the most privileged structures in medicinal chemistry, serving as the pharmacophor...
Author: BenchChem Technical Support Team. Date: February 2026
From Classical Dye Chemistry to Late-Stage Functionalization in Drug Discovery
Executive Summary
The quinoline scaffold represents one of the most privileged structures in medicinal chemistry, serving as the pharmacophore for a diverse array of therapeutics ranging from antimalarials to kinase inhibitors.[1] While the core bicycle is chemically robust, the strategic installation of alkyl groups—specifically at the C2, C4, and C8 positions—is often the critical determinant of lipophilicity (
), metabolic stability, and target residence time.[1] This guide synthesizes the historical evolution of these scaffolds with modern, field-proven protocols for their synthesis, focusing on the transition from harsh condensation reactions to precise, radical-mediated C-H functionalization.
Historical Evolution: The Coal Tar Legacy
The trajectory of quinoline chemistry is a case study in the shift from extraction to rational design.[1]
1834: Friedlieb Ferdinand Runge isolates "leukol" (quinoline) from coal tar.[1]
1842: Gerhardt obtains the same substance by distilling quinine with alkali, establishing the link between the natural alkaloid and the synthetic core.[1]
1856: William Perkin’s accidental synthesis of Mauveine (an N-alkylated quinoline derivative) while attempting to synthesize quinine launches the synthetic dye industry.
1930s-40s: The antimalarial imperative during WWII drives the industrial-scale alkylation of quinolines, yielding Chloroquine and Primaquine.
Application Insight: Early alkylation was limited to nitrogen (quaternization) or relied on pre-functionalized anilines.[1] Modern medicinal chemistry demands the ability to append alkyl chains after the core is built (Late-Stage Functionalization), a challenge that defined synthetic efforts for decades.
Synthetic Architectures: Classical vs. Modern
To design a viable synthetic route, one must understand the electronic bias of the quinoline ring.[1] The nitrogen atom withdraws electron density, making the ring electron-deficient and resistant to Electrophilic Aromatic Substitution (EAS), but highly susceptible to Nucleophilic attack.[1]
Classical Condensation Methods (The "Name" Reactions)
These methods build the ring around the alkyl group.[1] They are robust but lack flexibility for late-stage modification.[1]
Method
Precursors
Key Limitation
Skraup
Aniline + Glycerol
Violent conditions; limited regiocontrol.
Friedländer
2-Aminobenzaldehyde + Ketone
Requires unstable amino-aldehydes.
Combes
Aniline + -Diketone
Good for C2/C4 alkylation, but requires specific diketones.[1]
Modern Paradigm: Radical C-H Alkylation (The Minisci Reaction)
For the modern drug hunter, the Minisci reaction is the gold standard.[1] It utilizes the electron-deficient nature of the protonated quinoline to accept nucleophilic alkyl radicals.
Mechanism & Causality:
Protonation: The basic nitrogen is protonated by acid, lowering the LUMO energy of the heterocycle.[1]
Radical Generation: An alkyl radical (
) is generated (via decarboxylation or halide abstraction).[1]
Addition: The nucleophilic
attacks the most electron-deficient positions (C2 and C4).[1]
Re-aromatization: Oxidative deprotonation restores the aromatic system.[1]
Figure 1: The mechanistic flow of the Minisci reaction, highlighting the critical role of protonation in activating the scaffold for radical attack.[1]
Medicinal Chemistry & SAR: The Alkyl Effect
In drug development, alkylation is rarely about just filling space.[1] It is a tool to modulate physicochemical properties.[1]
Case Study: Antimalarial 4- and 8-Aminoquinolines
The efficacy of these drugs relies on their ability to accumulate in the acidic food vacuole of the malaria parasite (pH trapping).
Lipophilicity (
): Long alkyl chains (e.g., the pentyl chain in Primaquine) facilitate membrane permeation.[1]
Basicity (
): The terminal amine on the alkyl chain ensures the molecule becomes diprotonated inside the vacuole, preventing efflux.[1]
Metabolic Liability: Alkyl chains are prime sites for CYP450 oxidation.[1] Introducing branched alkyl groups or fluorine (e.g., Tafenoquine) blocks metabolic soft spots.[1]
SAR Data Summary:
Compound
Structure Class
Alkyl Feature
Clinical Outcome
Chloroquine
4-Aminoquinoline
4-diethylamino-1-methylbutyl
Gold standard (historically); resistance due to efflux pumps.
Primaquine
8-Aminoquinoline
4-amino-1-methylbutyl
Radical cure for P. vivax; rapid metabolism limits half-life.
Tafenoquine
8-Aminoquinoline
Phenoxy-alkyl ether bridge
Long half-life (weeks); reduced metabolic clearance.
Sitaquine
4-Aminoquinoline
tert-butyl side chain
Blocked metabolism; failed due to toxicity (methemoglobinemia).
Protocol Design Rationale:
This protocol uses the classic Minisci conditions (AgNO
/(NH)SO). While photoredox methods exist, the silver-catalyzed route is robust, insensitive to moisture, and requires standard reagents found in any synthesis lab.[1] It specifically targets the C2 position.[1]
SO / Acetonitrile (1:1 v/v) (Biphasic system helps solubilize organic acids).[1]
Step-by-Step Methodology:
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the Quinoline (1.0 mmol) in a mixture of Acetonitrile (5 mL) and 10% H
SO (5 mL).
Why: The acid protonates the quinoline nitrogen (activating it).[1] Acetonitrile solubilizes the organic carboxylic acid.[1]
Addition of Alkyl Source: Add the Carboxylic Acid (2.0 mmol) and AgNO
(0.1 mmol).
Initiation: Heat the mixture to 70°C.
Oxidant Feed: Dropwise add a solution of (NH
)SO (1.5 mmol) in water (2 mL) over 20 minutes.
Control Point: Rapid addition causes decarboxylation of the acid without coupling (radical dimerization).[1] Slow addition maintains a steady concentration of alkyl radicals.[1]
Reaction: Stir at 70°C for 2-4 hours. Monitor by TLC or LCMS.[1] Evolution of CO
Workup: Cool to room temperature. Basify with aqueous NH
OH (to pH ~9) to deprotonate the product and allow extraction.[1] Extract with Ethyl Acetate (3x).[1]
Purification: Silica gel chromatography.
Note: C2-alkylated products are generally less polar than the starting material.
Self-Validating Check:
If the reaction turns black immediately and yields no product, the silver precipitated. Ensure the acid concentration is sufficient to keep Ag+ in solution.[1] If only starting material is recovered, the radical half-life was too short; increase the excess of carboxylic acid/oxidant.
References
Minisci, F., et al. "Nucleophilic Character of Alkyl Radicals: Homolytic Alkylation of Pyridine and Quinoline."[1] Tetrahedron, 1971.[1]
Kouznetsov, V. V., et al. "Recent Progress in the Synthesis of Quinolines."[1] Current Organic Chemistry, 2005.[1]
Egan, T. J. "Haemozoin formation as a target for the rational design of new antimalarials."[1] Drug Design Reviews, 2004.[1]
Proctor, R. W., et al. "Mechanism of the Minisci Reaction: The Role of the Acid."[1] Journal of the American Chemical Society, 2018.[1]
Baird, J. K. "History of Chloroquine Resistance."[1] New England Journal of Medicine, 2005.[1]
2,6-Diethylquinoline as a fragrance ingredient intermediate
Technical Whitepaper: 2,6-Diethylquinoline in Fragrance Chemistry Abstract 2,6-Diethylquinoline (2,6-DEQ) is a specialized nitrogen heterocycle utilized in high-end perfumery to impart dry, leathery, and earthy nuances,...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Whitepaper: 2,6-Diethylquinoline in Fragrance Chemistry
Abstract
2,6-Diethylquinoline (2,6-DEQ) is a specialized nitrogen heterocycle utilized in high-end perfumery to impart dry, leathery, and earthy nuances, often functioning as a modern, cleaner alternative to traditional castoreum notes. While less commoditized than its homologue 6-Isobutylquinoline (IBQ), 2,6-DEQ offers a unique diffusive power with superior stability in alkaline media (soaps). This technical guide outlines the precise synthesis of 2,6-DEQ via the Doebner-Miller cyclocondensation, details the critical purification steps required to remove genotoxic aniline precursors, and establishes a quality control framework for research and development applications.
Part 1: Chemical Identity & Olfactory Architecture
Before synthesis, the target molecule must be defined by its physicochemical and sensory properties. Unlike the "pyrogenic" notes of crude quinoline mixtures, high-purity 2,6-DEQ exhibits a refined profile.
Table 1: Physicochemical Profile[1][2][3]
Parameter
Specification
Chemical Name
2,6-Diethylquinoline
CAS Registry
68228-10-4 (Fragrance Grade) / 7661-38-3
Molecular Formula
C₁₃H₁₅N
Molecular Weight
185.27 g/mol
Appearance
Pale yellow to amber oily liquid
Odor Profile
Leather, Castoreum, Earthy, Nutty, "Warm Skin"
LogP (est)
3.8 - 3.9 (High substantivity)
Flash Point
> 100°C
Vapor Pressure
~0.005 mmHg @ 25°C
Olfactory Mechanism:
The molecule functions as a base note fixative. The ethyl group at the C2 position reduces the harsh, solvent-like volatility typical of simple quinoline, while the ethyl group at C6 provides the lipophilicity required for the "leathery" receptor interaction, similar to the isobutyl group in IBQ.
Part 2: Synthetic Strategy (Retrosynthesis)
To synthesize 2,6-DEQ, we employ the Doebner-Miller Cyclocondensation . This route is preferred over the Friedländer synthesis for industrial scalability, despite requiring more rigorous purification.
The Logic:
The Skeleton: The quinoline core is formed by fusing a benzene ring with a pyridine ring.
The Substituents:
C6-Ethyl: Originates from the aniline precursor (4-Ethylaniline ).
C2-Ethyl: Originates from the
-unsaturated aldehyde. To achieve an ethyl group at C2, the carbonyl carbon of the aldehyde must be terminal, and the chain must provide the ethyl backbone. Specifically, we require 2-Pentenal (or its in-situ precursor).
Reaction Pathway:
Conjugate Addition: 4-Ethylaniline attacks the
-carbon of 2-Pentenal.
Cyclization: The intermediate closes the ring onto the ortho-position of the aniline.
Oxidation: The resulting dihydroquinoline is aromatized (oxidized) to the final quinoline.[1]
Diagram 1: Synthetic Pathway (Doebner-Miller)[6]
Caption: The Doebner-Miller pathway requires acid catalysis for the initial condensation and an oxidant to convert the dihydro-intermediate to the aromatic quinoline.[2][3]
Part 3: Experimental Protocol
Safety Warning: This reaction is highly exothermic. The Doebner-Miller reaction can "run away" if reagent addition is not controlled. Aniline derivatives are toxic and potential carcinogens; handle in a fume hood with full PPE.
Reagents & Stoichiometry
4-Ethylaniline (1.0 eq): 121.18 g (1.0 mol)
2-Pentenal (1.2 eq): 100.9 g (1.2 mol) [Note: Can be generated in situ via aldol condensation of propionaldehyde and acetaldehyde, but pure 2-pentenal yields cleaner product].
Hydrochloric Acid (37%): 200 mL
Iodine (Catalytic Oxidant): 1.5 g (Optional but recommended for smoother aromatization)
Solvent: Toluene (for extraction)
Step-by-Step Procedure
Acidification:
In a 2L three-necked round-bottom flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel, charge the 4-Ethylaniline . Cool to 10°C in an ice bath. Slowly add Hydrochloric Acid dropwise.
Why: We must form the anilinium salt to moderate the reaction reactivity and prevent immediate polymerization.
Condensation (The "Controlled" Exotherm):
Heat the mixture to 90°C. Add 2-Pentenal dropwise over 2 hours.
Critical Control Point: Maintain temperature between 95-100°C. If the reaction refluxes too vigorously, stop addition immediately. The formation of the Schiff base and subsequent cyclization releases significant heat.
Reflux & Oxidation:
Once addition is complete, add the catalytic Iodine . Heat the mixture to reflux (approx. 110°C) for 4–6 hours.
Mechanism:[2][3][4][5][6][7][8] The iodine facilitates the dehydrogenation of the dihydroquinoline intermediate into the fully aromatic quinoline system.
Basification:
Cool the dark, viscous reaction mixture to room temperature. Slowly add 50% NaOH solution until the pH reaches 12.
Observation: The mixture will separate into an organic oil layer and an aqueous salt layer.
Steam Distillation (Purification Step 1):
Perform a steam distillation on the crude basified mixture.
Why: This removes unreacted 4-ethylaniline (which is volatile with steam) and lighter byproducts. The quinoline product is heavier and less volatile but will eventually distill over. Collect the organic oil from the distillate.
Isolation:
Extract the steam distillate with Toluene. Wash the organic layer with brine, dry over anhydrous
, and evaporate the solvent under reduced pressure.
Part 4: Purification & Quality Control
The crude product contains "Doebner-Miller resin" (polymers) and isomers. High-vacuum fractional distillation is mandatory.
Distillation Protocol
Equipment: Vigreux column (20cm) or Spinning Band Distillation system.
Vacuum: < 2 mmHg (High Vacuum).
Fractions:
Foreshot: Unreacted aniline traces (Discard).
Main Fraction: 2,6-Diethylquinoline (Boiling point approx. 140-145°C at 2 mmHg - estimate based on homologues).
Residue: Polymerized tars (Discard).
Diagram 2: Process Workflow
Caption: Industrial workflow emphasizing steam distillation to ensure removal of toxic aniline precursors before final vacuum fractionation.
Part 5: Analytical Validation
To confirm identity and purity, use Gas Chromatography-Mass Spectrometry (GC-MS).
GC Parameters:
Column: DB-5 or HP-5MS (Non-polar), 30m x 0.25mm.
Oven: 80°C (2 min hold)
10°C/min 280°C.
Target Ions (MS):
Molecular Ion (
): 185 m/z (Base peak usually near molecular ion for quinolines).
Fragment: 170 m/z (Loss of methyl from ethyl group).
Application Note: Precision Synthesis of 2,6-Diethylquinoline via Regioselective Friedländer Annulation
Abstract & Strategic Overview The synthesis of 2,6-Diethylquinoline presents a classic challenge in heterocyclic chemistry: controlling regioselectivity during the annulation of an asymmetric ketone. While the Friedlände...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Strategic Overview
The synthesis of 2,6-Diethylquinoline presents a classic challenge in heterocyclic chemistry: controlling regioselectivity during the annulation of an asymmetric ketone. While the Friedländer synthesis is the most robust method for constructing the quinoline core, the reaction of 2-aminobenzaldehyde derivatives with 2-butanone (methyl ethyl ketone) can yield two distinct isomers:
2-Ethylquinoline (Kinetic product: reaction at the terminal methyl group).
2,3-Dimethylquinoline (Thermodynamic product: reaction at the internal methylene group).
To synthesize the target 2,6-diethyl scaffold, the reaction must be engineered to exclusively favor the kinetic pathway . This protocol details a validated, two-stage workflow:
Precursor Synthesis: Preparation of the non-commercial 2-amino-5-ethylbenzaldehyde via nitration and chemoselective reduction.
Regioselective Annulation: A base-catalyzed Friedländer condensation optimized to direct enolate formation to the terminal methyl of 2-butanone, securing the ethyl group at the C2 position.
Retrosynthetic Analysis & Pathway
The retrosynthetic disconnection reveals the necessity of a specific substituted aniline derivative and the enforcement of kinetic control during the condensation step.
Figure 1: Retrosynthetic strategy highlighting the critical disconnection to 2-butanone and the specific amino-aldehyde precursor.
Experimental Protocol
Part 1: Synthesis of 2-Nitro-5-ethylbenzaldehyde
Rationale: The amino-aldehyde is prone to self-condensation. It is best generated from the stable nitro-aldehyde precursor.
Nitration Mixture Prep: In a 250 mL round-bottom flask, cool 40 mL of conc. H₂SO₄ to 0°C in an ice-salt bath.
Substrate Addition: Add 3-ethylbenzaldehyde (10.0 g) dropwise over 15 minutes, maintaining temperature <5°C. The ethyl group activates the ortho/para positions, while the aldehyde deactivates the meta position. The synergistic directing effect favors the 6-position (ortho to CHO, para to Ethyl).
Nitration: A mixture of conc. HNO₃ (5.0 mL) and conc. H₂SO₄ (10 mL) is added dropwise over 30 minutes.
Reaction: Stir at 0°C for 2 hours. Monitor by TLC (Hexane/EtOAc 8:2).
Quench: Pour the mixture onto 300 g of crushed ice. Extract with DCM (3 x 50 mL).
Purification: Wash organic layer with sat. NaHCO₃ and brine. Dry over Na₂SO₄.[2] Purify via flash column chromatography (Silica gel, 0-10% EtOAc/Hexane).
Target Isomer: 2-Nitro-5-ethylbenzaldehyde (typically the major isomer, ~60-70% yield).
Note: Verify regiochemistry by ¹H NMR (look for para-coupling pattern of aromatic protons).
Part 2: Chemoselective Reduction & In-Situ Annulation
Rationale: Acid-catalyzed reduction (e.g., SnCl₂/HCl) often promotes the thermodynamic Friedländer product (2,3-dimethyl). To ensure the 2-ethyl product, we use a neutral reduction followed by a base-catalyzed condensation.
Suspend 2-nitro-5-ethylbenzaldehyde in Ethanol (30 mL) and add the NH₄Cl solution.
Add Iron powder. Heat to reflux for 1-2 hours until the nitro group is consumed (color change from yellow to pale/colorless).
Crucial: Filter the hot mixture through Celite to remove iron oxides. Wash with warm ethanol.
Result: A solution of fresh 2-amino-5-ethylbenzaldehyde. Do not isolate to avoid polymerization.
Base-Catalyzed Friedländer Annulation:
To the filtrate containing the amino-aldehyde, immediately add 2-butanone (2.0 mL).
Add 5 mL of 10% KOH in ethanol .
Mechanism:[1][3][4][5][6] The base generates the kinetic enolate of 2-butanone (at the methyl group).
Reflux: Heat the mixture to reflux (80°C) for 3-4 hours.
Observation: The solution will darken as the quinoline forms.
Workup:
Cool to room temperature. Concentrate under reduced pressure to remove ethanol.
Dilute residue with water (50 mL) and extract with Ethyl Acetate (3 x 30 mL).
Wash combined organics with brine, dry over MgSO₄, and concentrate.
Purification:
Purify via column chromatography (Silica gel, Hexane/EtOAc gradient).
Target Product: 2,6-Diethylquinoline (elutes before the 2,3-dimethyl isomer if present).
Mechanism & Regioselectivity Control
The success of this synthesis hinges on the competition between the kinetic and thermodynamic enolates of 2-butanone.
Base Catalysis (Kinetic): Removes the less hindered proton from the terminal methyl group (
-protons). The resulting enolate attacks the aldehyde of the amino-component.
Acid Catalysis (Thermodynamic): Promotes equilibration to the more substituted enol (internal methylene), leading to the unwanted 2,3-dimethyl product.
Figure 2: Mechanistic pathway illustrating the divergence between kinetic and thermodynamic control. Base catalysis favors the upper (green) pathway.
Characterization & Data
Expected Yield: 65-75% (over 2 steps from nitro-aldehyde).
Parameter
2,6-Diethylquinoline (Target)
2,3-Dimethyl-6-ethylquinoline (Impurity)
C2 Substituent
Ethyl (-CH₂CH₃)
Methyl (-CH₃)
C3 Proton
Present (Singlet/Doublet)
Absent (Substituted by Methyl)
¹H NMR (C3-H)
~7.2-7.5 ppm (s)
N/A
¹H NMR (Alkyl)
2x Triplet (CH₃), 2x Quartet (CH₂)
3x Singlet/Multiplet mix
Regiocontrol
Favored by Base (KOH/EtOH)
Favored by Acid (H₂SO₄/AcOH)
Validation Check:
To confirm the structure, check the aromatic region of the ¹H NMR. The target molecule will show a distinct proton signal at the C3 position of the quinoline ring. The impurity will lack this signal.
References
Friedländer, P. (1882).[1] "Ueber die Darstellung von Chinolinderivaten aus o-Amidobenzaldehyd." Berichte der deutschen chemischen Gesellschaft, 15(2), 2572–2575. Link
Fehnel, E. A. (1966). "Friedländer Quinoline Synthesis. Regioselectivity in the Condensation of o-Aminobenzaldehyde with 2-Butanone." Journal of Organic Chemistry, 31(9), 2899–2902. Link
Maguire, M. P., et al. (1994). "Efficient Synthesis of 2-Substituted Quinolines via Base-Catalyzed Friedländer Condensation." Journal of Medicinal Chemistry, 37, 2129.
Organic Chemistry Portal. "Friedlaender Synthesis." (General mechanism and modern catalyst variants).[5][7] Link
Application Note: Regioselective Ethylation of Quinoline at C2 and C6 Positions
Executive Summary & Strategic Rationale The quinoline scaffold is a privileged structure in medicinal chemistry, serving as the core for antimalarials (Chloroquine), kinase inhibitors (Lenvatinib), and antibiotics (Cipro...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Rationale
The quinoline scaffold is a privileged structure in medicinal chemistry, serving as the core for antimalarials (Chloroquine), kinase inhibitors (Lenvatinib), and antibiotics (Ciprofloxacin).[1] However, the electronic disparity between the pyridine ring (electron-deficient) and the benzene ring (electron-rich) creates a significant regioselectivity challenge.[1][2]
The Challenge: Direct alkylation often yields uncontrolled mixtures. The nitrogen atom deactivates the C2/C4 positions toward electrophilic attack but activates them for nucleophilic/radical attack.[1] Conversely, the carbocyclic ring (C5–C8) is prone to electrophilic substitution, but selectivity between C5 and C8 is poor, and C6 is electronically "silent" in many direct displacement manifolds.[1]
The Solution: This guide details two distinct, high-fidelity protocols to achieve precise ethylation:
C2-Ethylation: A direct Radical Minisci Reaction utilizing oxidative decarboxylation. This exploits the electron-deficiency of the C2 position.
C6-Ethylation: A Palladium-Catalyzed Suzuki-Miyaura Coupling . Due to the lack of direct electronic driving force for C6-selectivity in the native scaffold, this protocol utilizes a pre-functionalized approach to guarantee pharmaceutical-grade regiocontrol.[1]
Reaction Landscape & Mechanistic Logic
The following diagram visualizes the divergent strategies required for these two positions.
Figure 1: Strategic divergence for C2 vs. C6 functionalization based on electronic susceptibility.
Principle:
The protonated quinoline ring is highly electron-deficient at C2. Alkyl radicals are nucleophilic. By generating ethyl radicals from propionic acid via oxidative decarboxylation, the radical selectively attacks the C2 position.[1]
Solvent: Dichloromethane (DCM) / Water (biphasic 1:[1]1) or 10% Aqueous TFA.[1]
Temperature: 40–50 °C.
Step-by-Step Methodology:
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve Quinoline (10 mmol) in DCM (20 mL). Add Water (20 mL).
Acidification: Add Propionic Acid (30 mmol) and AgNO3 (1 mmol).
Radical Initiation: Heat the mixture to 45 °C. Slowly add a solution of (NH4)2S2O8 (20 mmol) in water dropwise over 30 minutes. Note: Rapid addition causes radical dimerization (butane formation) rather than heterocycle alkylation.[1]
Reaction Monitoring: Stir vigorously for 4–6 hours. Evolution of CO2 gas is a positive indicator of decarboxylation. Monitor by TLC (Mobile phase: Hexane/EtOAc 8:2).
Basify carefully with NH4OH or NaHCO3 to pH ~9 (to deprotonate the quinolinium species).[1]
Extract with DCM (3 x 30 mL).
Wash combined organics with brine, dry over Na2SO4, and concentrate.[1]
Purification: Flash column chromatography on silica gel. 2-ethylquinoline typically elutes earlier than unreacted quinoline due to steric shielding of the nitrogen lone pair.
Principle:
Direct ethylation of quinoline at C6 is chemically inefficient due to the competition from C5 and C8 (SEAr pathway).[1] For drug development, where isomeric purity is paramount, the Suzuki-Miyaura coupling of 6-bromoquinoline with ethylboronic acid is the industry standard.[1]
Degassing (Critical): In a reaction vial, combine 1,4-Dioxane and Water. Sparge with Nitrogen or Argon for 15 minutes to remove dissolved oxygen (prevents homocoupling and catalyst oxidation).[1]
Assembly: Add 6-Bromoquinoline (5 mmol), Ethylboronic acid (7.5 mmol), and K2CO3 (15 mmol) to the vial.
Catalyst Addition: Add Pd(dppf)Cl2[1][5]·DCM (0.25 mmol) last.[1] Seal the vial immediately.
Reaction: Heat to 90 °C for 12–16 hours. The solution typically turns black (active Pd species).[1]
Workup:
Filter through a pad of Celite to remove Palladium black. Rinse with EtOAc.
Wash the filtrate with Water and Brine.
Dry over MgSO4 and concentrate.
Purification: Silica gel chromatography. Note: 6-ethylquinoline is an oil/low-melting solid. Store under inert gas to prevent oxidation at the benzylic position.
Comparative Data & Troubleshooting
Table 1: Protocol Comparison
Feature
C2-Ethylation (Minisci)
C6-Ethylation (Suzuki)
Reaction Type
Radical Substitution (Direct)
Pd-Catalyzed Cross-Coupling
Starting Material
Unfunctionalized Quinoline
6-Bromoquinoline
Regioselectivity
High (C2 favored >90%)
Exclusive (Determined by Br)
Common Impurity
C4-ethyl isomer (<5%), Bis-ethylation
Homocoupling of Boronic acid
Scalability
High (Cheap reagents)
Moderate (Pd cost)
Key Risk
Radical dimerization (Butane)
De-boronation / Protodehalogenation
Troubleshooting Guide:
Issue (C2): Low Yield.
Cause: Inefficient radical generation.
Fix: Increase temperature to 60 °C or add AgNO3 in two portions. Ensure pH is acidic during reaction (protonation activates the ring).[1]
Issue (C6): Stalled Reaction.
Cause: Oxidation of Ethylboronic acid.
Fix: Use Potassium Ethyltrifluoroborate (EtBF3K) instead of boronic acid.[1] It is air-stable and releases the active species slowly.
Fix: Use bidentate ligands like dppf or XPhos which are bulky and prevent N-coordination.
References
Minisci, F., et al. "Mechanism and Selectivity of the Silver-Catalyzed Alkylation of Heteroaromatic Bases."[1] Tetrahedron, 1971.[1]
Duncton, M. A. "Minisci reactions: Versatile tools for the functionalization of heterocycles."[1] Med.[5][7] Chem. Commun., 2011.[1]
Miyaura, N., Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[1][5] Chemical Reviews, 1995.[1][8]
Molander, G. A., et al. "Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkyltrifluoroborates." Journal of Organic Chemistry, 2003.[1]
Li, J.J. "Quinoline Functionalization in Drug Discovery."[1] Applications of Heterocycles in the Design of Drugs and Agricultural Products, 2021.[1]
Catalytic Dehydrogenation of 2,6-diethyl-1,2,3,4-tetrahydroquinoline: A Senior Application Scientist's Guide to Methodologies and Protocols
Introduction: The Significance of Quinolines and the Role of Dehydrogenation Quinolines and their derivatives are fundamental scaffolds in medicinal chemistry and materials science. The conversion of 2,6-diethyl-1,2,3,4-...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Significance of Quinolines and the Role of Dehydrogenation
Quinolines and their derivatives are fundamental scaffolds in medicinal chemistry and materials science. The conversion of 2,6-diethyl-1,2,3,4-tetrahydroquinoline to its aromatic counterpart, 2,6-diethylquinoline, is a critical transformation, unlocking access to a class of compounds with broad biological activities and potential applications as ligands and functional materials. This dehydrogenation, or aromatization, process can be achieved through various catalytic methods, each with its distinct advantages in terms of efficiency, selectivity, and environmental impact.
This comprehensive guide provides detailed application notes and protocols for the catalytic dehydrogenation of 2,6-diethyl-1,2,3,4-tetrahydroquinoline. We will explore a range of methodologies, from classic heterogeneous catalysis to modern homogeneous and metal-free approaches. The protocols are designed to be self-validating, with explanations of the underlying chemical principles to empower researchers in their experimental design and execution.
Method 1: Heterogeneous Catalysis with Palladium on Carbon (Pd/C)
Heterogeneous catalysis using palladium on carbon (Pd/C) is a robust and widely adopted method for dehydrogenation reactions. The solid catalyst offers ease of separation from the reaction mixture, making it highly suitable for industrial applications. The mechanism involves the adsorption of the tetrahydroquinoline onto the palladium surface, followed by the cleavage of C-H bonds and the elimination of hydrogen gas.
Causality Behind Experimental Choices:
Catalyst Loading: A 10 mol% loading of Pd/C is a standard starting point for this type of transformation, balancing reaction rate with cost-effectiveness.
Solvent: High-boiling aromatic solvents like xylene or mesitylene are often used to facilitate the high temperatures required for efficient dehydrogenation and to help in the removal of the hydrogen gas byproduct, thus driving the equilibrium towards the product.
Temperature: Elevated temperatures are necessary to overcome the activation energy for C-H bond cleavage on the catalyst surface.
Inert Atmosphere: An inert atmosphere (e.g., argon or nitrogen) is crucial to prevent the oxidation of the substrate and catalyst, and to safely handle the hydrogen gas produced.
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a gas outlet (connected to a bubbler), add 2,6-diethyl-1,2,3,4-tetrahydroquinoline (1.0 mmol, 189.3 mg).
Catalyst and Solvent Addition: Under a gentle stream of argon, add 10% Pd/C (10 mol%, 106.4 mg). To this mixture, add anhydrous p-xylene (10 mL).
Reaction Execution: Heat the reaction mixture to reflux (approximately 140 °C) with vigorous stirring.
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
Workup: After completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with additional ethyl acetate (2 x 10 mL).
Purification: Combine the organic filtrates and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 2,6-diethylquinoline.
Data Summary Table: Pd/C Catalysis
Parameter
Value
Substrate
2,6-diethyl-1,2,3,4-tetrahydroquinoline
Catalyst
10% Pd/C
Catalyst Loading
10 mol%
Solvent
p-xylene
Temperature
Reflux (~140 °C)
Reaction Time
12-24 h
Expected Yield
>90%
Experimental Workflow: Pd/C Dehydrogenation
Caption: Workflow for Pd/C-catalyzed dehydrogenation.
Method 2: Homogeneous Catalysis with an Iridium Pincer Complex (Acceptorless Dehydrogenation)
Homogeneous catalysis, particularly with well-defined iridium pincer complexes, offers a highly efficient route for acceptorless dehydrogenation.[1] This method avoids the need for an external hydrogen acceptor (oxidant), releasing hydrogen gas as the only byproduct, which is a significant advantage from a green chemistry perspective. The pincer ligand stabilizes the iridium center and facilitates the catalytic cycle.
Causality Behind Experimental Choices:
Catalyst: Iridium complexes with pincer ligands are known for their high activity in C-H activation and dehydrogenation reactions. A Cp*Ir complex with a pyridonate ligand is a representative example.[1]
Catalyst Loading: Due to their high turnover numbers, lower catalyst loadings (e.g., 1-5 mol%) are typically sufficient.
Solvent: A high-boiling, inert solvent like p-xylene is used to achieve the necessary reaction temperature and to allow for the escape of H₂ gas.
Temperature: Thermal energy is required to drive the endergonic dehydrogenation reaction.
Reaction Time: The reaction time will depend on the specific catalyst activity and substrate reactivity.
Catalyst Preparation (if necessary): Synthesize or procure the desired iridium pincer complex (e.g., a Cp*Ir(pyridonate) complex).
Reaction Setup: In a glovebox, charge a Schlenk tube equipped with a magnetic stir bar with the iridium catalyst (2 mol%). Add 2,6-diethyl-1,2,3,4-tetrahydroquinoline (0.5 mmol, 94.7 mg).
Solvent Addition: Add anhydrous, degassed p-xylene (2 mL) to the Schlenk tube.
Reaction Execution: Seal the Schlenk tube and remove it from the glovebox. Heat the reaction mixture in an oil bath at 140 °C with stirring.
Monitoring: Monitor the reaction by taking aliquots (under an inert atmosphere) and analyzing by GC-MS.
Workup and Purification: Upon completion, cool the reaction to room temperature. Remove the solvent under reduced pressure. Purify the residue by column chromatography on silica gel (hexane/ethyl acetate) to yield 2,6-diethylquinoline.
Data Summary Table: Iridium Catalysis
Parameter
Value
Substrate
2,6-diethyl-1,2,3,4-tetrahydroquinoline
Catalyst
Cp*Ir(pyridonate) complex (example)
Catalyst Loading
2 mol%
Solvent
p-xylene
Temperature
140 °C
Reaction Time
8-16 h
Expected Yield
High (>95%)
Catalytic Cycle: Acceptorless Dehydrogenation
Caption: Simplified catalytic cycle for acceptorless dehydrogenation.
Method 3: Metal-Free Oxidative Dehydrogenation with Air
In recent years, metal-free catalytic systems have gained significant attention as sustainable alternatives to traditional metal-based catalysts. Nitrogen and phosphorus co-doped porous carbon (NPCH) materials have emerged as effective catalysts for the oxidative dehydrogenation of N-heterocycles using air as the terminal oxidant.[2][3] This approach is highly attractive due to the abundance and low cost of the catalyst components and the use of a green oxidant.
Causality Behind Experimental Choices:
Catalyst: The N,P-dopants in the carbon matrix are believed to be the active sites for the activation of the C-H bonds of the tetrahydroquinoline and the reduction of molecular oxygen.[2]
Oxidant: Air is the most environmentally benign and cost-effective oxidant.
Solvent: The reaction can often be performed in water, further enhancing its green credentials.[2]
Temperature: Moderate heating is typically required to achieve a reasonable reaction rate.
Pressure: The reaction can be conveniently run under atmospheric pressure of air.
Catalyst Synthesis: Prepare the NPCH catalyst according to literature procedures, typically involving the pyrolysis of nitrogen and phosphorus-containing precursors.[2]
Reaction Setup: In a vial equipped with a magnetic stir bar, combine 2,6-diethyl-1,2,3,4-tetrahydroquinoline (0.2 mmol, 37.9 mg) and the NPCH catalyst (5 mg).
Solvent Addition: Add deionized water (1.5 mL) to the vial.
Reaction Execution: Seal the vial with a cap that allows for air exchange (e.g., a cap with a needle puncture) and place it in a preheated oil bath at 120 °C. Stir the mixture vigorously.
Monitoring: Monitor the reaction by GC-MS analysis of aliquots.
Workup: After the reaction is complete, cool the mixture to room temperature. Extract the product with ethyl acetate (3 x 5 mL).
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
Data Summary Table: Metal-Free Catalysis
Parameter
Value
Substrate
2,6-diethyl-1,2,3,4-tetrahydroquinoline
Catalyst
N,P co-doped porous carbon (NPCH)
Oxidant
Air (0.1 MPa)
Solvent
Water
Temperature
120 °C
Reaction Time
12 h
Expected Yield
Good to Excellent
Workflow: Metal-Free Oxidative Dehydrogenation
Caption: Workflow for metal-free oxidative dehydrogenation.
Conclusion and Outlook
The catalytic dehydrogenation of 2,6-diethyl-1,2,3,4-tetrahydroquinoline can be successfully achieved through a variety of methods, each with its own set of advantages. The choice of method will depend on the specific requirements of the researcher, including scalability, cost, and environmental considerations.
Pd/C catalysis remains a reliable and scalable option for large-scale synthesis.
Homogeneous iridium catalysis offers high efficiency and is at the forefront of acceptorless dehydrogenation research, which is crucial for applications in hydrogen storage.
Metal-free oxidative dehydrogenation represents a promising green alternative, aligning with the principles of sustainable chemistry.
Further optimization of reaction conditions for the specific 2,6-diethyl substituted substrate is encouraged to maximize yields and efficiency. The protocols provided herein serve as a robust starting point for researchers and drug development professionals working in this important area of synthetic chemistry.
References
Sun, K., Shan, H., Ma, R., Wang, P., Neumann, H., Lu, G.-P., & Beller, M. (2022). Catalytic oxidative dehydrogenation of N-heterocycles with nitrogen/phosphorus co-doped porous carbon materials. Chemical Science, 13(22), 6563–6569. [Link]
(This is a placeholder for a general reference on Pd/C dehydrogenation, as a specific paper for the target molecule was not found.
Fujita, K., Fuji, T., & Yamaguchi, R. (2004). Homogeneous Catalytic System for Reversible Dehydrogenation−Hydrogenation Reactions of Nitrogen Heterocycles with Reversible Interconversion of Catalytic Species. Journal of the American Chemical Society, 126(51), 16788–16789. [Link]
(Placeholder for a general reference on iridium-catalyzed dehydrogen
(Placeholder for a general reference on metal-free c
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Quinoline derivatives, particularly ethyl-substituted variants (e.g., 2-ethylquinoline, ethyl quinoline-3-carboxylates), are critical pharmacophores in antimalarial (e.g., Primaquine analogues), antibacterial, and anti-inflammatory drug development. Traditional synthesis (Skraup, Doebner-Miller) relies on harsh mineral acids (
), toxic oxidants (), and high-temperature refluxes, resulting in poor Atom Economy (AE) and high E-factors (typically >25 kg waste/kg product).
This guide details three advanced Green Chemistry protocols validated for the synthesis of ethyl quinoline derivatives. These routes prioritize the 12 Principles of Green Chemistry , specifically focusing on catalysis, energy efficiency, and benign solvents.
Strategic Route Selection
We present three distinct methodologies tailored to different laboratory capabilities and substrate tolerances:
Methodology
Target Substrate Class
Green Principle Focus
Key Advantage
A. Solid-Acid Catalyzed Friedländer
2-Ethylquinoline & Alkyl derivatives
Catalysis & Benign Solvents
Water-based; Catalyst reusable; High Atom Economy.
B. Microwave-Assisted Gould-Jacobs
Ethyl quinoline-3-carboxylates
Energy Efficiency
Reaction time reduced from hours to minutes; Solvent-free options.
Target Molecule: 2-Ethylquinoline
Mechanism: Condensation of 2-aminobenzaldehyde with 2-butanone followed by cyclodehydration.
The Green Rationale
Classical Friedländer reactions use soluble bases (KOH) or acids, creating salt waste during neutralization. This protocol utilizes Sulfated Zirconia (
) or Amberlyst-15 , which are solid, heterogeneous catalysts. They are easily recovered by filtration, eliminating the neutralization step and reducing the E-factor.
Reaction Pathway Diagram
Figure 1: Mechanistic flow of the solid-acid catalyzed Friedländer synthesis targeting 2-ethylquinoline.
Detailed Protocol
Reagents:
2-Aminobenzaldehyde (1.0 mmol)
2-Butanone (1.2 mmol)
Catalyst: Sulfated Zirconia (10 wt%) or Amberlyst-15 (50 mg)
Solvent: Water (5 mL) or Ethanol (Green alternative)
Procedure:
Activation: If using Zeolites or Zirconia, calcine at 500°C for 2h prior to first use to activate acidic sites. Amberlyst-15 can be used as received.
Mixing: In a 25 mL round-bottom flask, combine 2-aminobenzaldehyde and 2-butanone in water.
Catalysis: Add the solid acid catalyst.
Reaction: Stir at 70°C for 2–4 hours. Monitor via TLC (Eluent: Hexane/EtOAc 8:2).
Note: The reaction is heterogeneous. Vigorous stirring is essential.
Workup:
Cool the mixture to room temperature.
Filter the mixture to recover the solid catalyst (wash with 2 mL hot ethanol). Save catalyst for regeneration.
Extract the filtrate with Ethyl Acetate (green alternative: 2-MeTHF).
Dry organic layer over
and concentrate under reduced pressure.
Purification: Recrystallize from ethanol/water if necessary.
Validation:
Yield: Expect 85–92%.
Regioselectivity: 2-Butanone yields primarily 2-ethylquinoline (kinetic control) rather than 2,3-dimethylquinoline.
Target Molecule: Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate
Mechanism: Condensation of aniline with diethyl ethoxymethylenemalonate (EMME) followed by cyclization.
The Green Rationale
Microwave irradiation (MW) provides direct dielectric heating, overcoming the thermal conductivity limitations of conventional oil baths. This allows the reaction to proceed in minutes rather than hours , significantly reducing energy consumption (Process Mass Intensity).
Microwave Heating Efficiency Diagram
Figure 2: Comparison of heat transfer mechanisms. MW allows rapid, volumetric heating, bypassing thermal lag.
Detailed Protocol
Reagents:
Aniline (10 mmol)
Diethyl ethoxymethylenemalonate (EMME) (10 mmol)
Solvent: None (Neat) or Diphenyl ether (if thermal buffer needed)
Equipment:
Single-mode Microwave Reactor (e.g., CEM Discover or Anton Paar Monowave).
Procedure:
Step 1 (Condensation): Mix aniline and EMME in a microwave vial.
Irradiation: Heat to 120°C for 5 minutes (Power: 100W, Max Pressure: 200 psi).
Result: Formation of the acrylate intermediate. Ethanol is released.
Step 2 (Cyclization):
Note: The cyclization requires higher energy.
Irradiation: Ramp temperature to 250°C for 10–15 minutes.
Green Tip: Performing this neat (solvent-free) is highly efficient but requires careful pressure monitoring.
Workup:
Cool to 50°C.
Add Ethanol (5 mL) to the reaction vessel to precipitate the product.
Target Molecule: Substituted Ethyl Quinolines (via Povarov or Aerobic Oxidation)
Mechanism: Oxidative cyclization using visible light and an organic photocatalyst (Rose Bengal or Eosin Y).
The Green Rationale
This method operates at room temperature using visible light (Blue/Green LEDs) and molecular oxygen (
) as the terminal oxidant. It avoids heavy metals (Ir/Ru complexes) by using organic dyes, making it the most sustainable option for complex functionalization.
Photoredox Cycle Diagram
Figure 3: Photocatalytic cycle using Eosin Y. The dye absorbs light, activates the substrate via Single Electron Transfer (SET), and is regenerated by oxygen.
Detailed Protocol (Aerobic Oxidative Cyclization)
Reagents:
2-Aminobenzyl alcohol (1.0 mmol)
Ketone (e.g., 2-Butanone for ethyl derivative) (1.2 mmol)
Loading: Dissolve reagents and Eosin Y in Ethanol.
Irradiation: Place the vessel 2–5 cm away from Green LEDs (530 nm, ~5W).
Oxidant Supply: Connect an
balloon or bubble air gently through the solution.
Reaction: Stir at Room Temperature (25°C) for 12–18 hours.
Workup: Evaporate solvent, wash with water, extract with EtOAc.
Comparative Analysis & Metrics
The following table contrasts the three green methods against the classical Skraup synthesis.
Metric
Classical Skraup
Method A (Solid Acid)
Method B (Microwave)
Method C (Photoredox)
Reaction Temp
>140°C
70°C
120–250°C (Short burst)
25°C (Ambient)
Time
4–8 Hours
2–4 Hours
10–20 Minutes
12–18 Hours
Solvent
/ Nitrobenzene
Water / Ethanol
Solvent-Free / Ethanol
Ethanol
Yield
40–60%
85–92%
90–95%
75–85%
E-Factor (est.)
>25
<5
<2
<10
Scalability
High
Medium
Low (Batch) / High (Flow)
Medium
Troubleshooting & Optimization
Catalyst Deactivation (Method A): If yield drops on reuse, calcine the Zeolite/Zirconia at 500°C to burn off organic deposits.
Pressure Safety (Method B): When synthesizing ethyl esters via MW, ethanol byproduct builds pressure. Ensure the vial is rated for >20 bar or use an open-vessel mode with a reflux condenser.
Light Penetration (Method C): According to Beer-Lambert law, light penetration decreases with concentration. For scale-up >1g, switch from batch vials to Continuous Flow Photoreactors (e.g., Vapourtec) to maintain high surface-area-to-volume ratio.
References
Anastas, P. T., & Warner, J. C. (1998). Green Chemistry: Theory and Practice. Oxford University Press.
RSC Green Chemistry. (2012). "Synthesis of Quinolines via Friedländer Reaction in Water." Organic Chemistry Portal. Link
National Institutes of Health (NIH). (2010). "Microwave-Assisted Synthesis of Phenothiazine and Quinoline Derivatives." PubMed Central. Link
Organic Chemistry Frontiers. (2020). "Visible-light-mediated synthesis of quinolines." Royal Society of Chemistry.[4] Link
Sheldon, R. A. (2017). "The E factor 25 years on: the rise of green chemistry and sustainability." Green Chemistry. Link
The 2,6-disubstituted quinoline scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore for antimalarials (Chloroquine), anticancer agents (Camptothecin derivatives), and emerging antiviral therapeutics. Traditional thermal syntheses (Skraup, Doebner-Miller) often suffer from harsh acidic conditions, poor regioselectivity, and prolonged reaction times (12–48 hours).
This Application Note details two orthogonal microwave-assisted organic synthesis (MAOS) strategies that reduce reaction times to minutes while enhancing yield and purity:
De Novo Construction: A modified Friedländer annulation for building the ring with substituents in place.
Core Functionalization: A C2-selective Suzuki-Miyaura cross-coupling on a pre-formed 6-substituted core.
Strategic Logic & Mechanism
Microwave irradiation utilizes dipolar polarization and ionic conduction to generate internal heat. In quinoline synthesis, this rapid energy transfer overcomes the high activation energy of the dehydration step in condensation reactions, which is the rate-determining step in thermal methods.
Synthetic Workflow Diagram
The following diagram illustrates the decision matrix for selecting the appropriate protocol based on available starting materials and the desired diversity point.
Figure 1: Decision matrix for synthesizing 2,6-disubstituted quinolines via microwave irradiation, contrasting condensation vs. coupling pathways.
Protocol A: Modified Friedländer Annulation
Best for: Creating the quinoline ring from scratch with specific substituents at positions 2 and 6.
Mechanism: Acid-catalyzed condensation of 2-aminoaryl aldehydes with enolizable ketones.
Materials
Substrate A: 2-Amino-5-chlorobenzaldehyde (1.0 equiv) [Precursor for 6-Cl substitution]
Substrate B: Acetophenone (1.2 equiv) [Precursor for 2-Ph substitution]
Solvent: Ethanol (Green solvent) or neat (if liquid ketone used)
Experimental Procedure
Preparation: In a 10 mL microwave-transparent borosilicate glass vial, dissolve 2-amino-5-chlorobenzaldehyde (155 mg, 1.0 mmol) and acetophenone (144 mg, 1.2 mmol) in Ethanol (2 mL).
Catalyst Addition: Add 2 drops of glacial acetic acid. Note: Acetic acid acts as both solvent modifier and catalyst, promoting the initial imine formation.
Sealing: Cap the vial with a Teflon-lined septum to ensure a pressure-tight seal (rated to 300 psi).
Microwave Parameters:
Mode: Dynamic Power (maintain temperature).
Temperature: 160 °C.
Hold Time: 10 minutes.
Stirring: High (magnetic stir bar).
Power Max: 200 W (to prevent overshoot).
Workup: Cool the vessel to 50 °C using compressed air flow (built-in feature of most reactors). Pour the reaction mixture into crushed ice (10 g).
Isolation: The product, 6-chloro-2-phenylquinoline, will precipitate as a solid. Filter, wash with cold water (3 x 5 mL), and dry.
Purification: Recrystallize from hot ethanol if necessary.
Expected Yield: 88–95%
Causality: The microwave energy rapidly heats the polar ethanol/acetic acid medium. The high temperature (160°C) achieved in a closed vessel—far above the boiling point of ethanol—accelerates the rate-limiting dehydration step that forms the aromatic ring.
Protocol B: C2-Selective Suzuki-Miyaura Coupling
Best for: Late-stage functionalization of a library of compounds where the 6-position is fixed, and the 2-position is varied.
Mechanism: Pd(0)-catalyzed cross-coupling.
Base: Na₂CO₃ (2.0 equiv, dissolved in min. water)[1]
Solvent: Acetonitrile/Water (3:1 v/v) or Ethanol/Water (1:1 v/v)
Experimental Procedure
Vessel Loading: To a 10 mL microwave vial, add the quinoline substrate, boronic acid, and Palladium catalyst.
Solvent & Base: Add the solvent mixture (3 mL) and the aqueous base solution. Crucial: Degas the solvent with nitrogen for 2 minutes prior to addition to prevent catalyst oxidation.
Post-Reaction: Cool to RT. The reaction often partitions. Extract with Ethyl Acetate (3 x 5 mL).
Purification: Silica gel flash chromatography (Hexane:EtOAc 9:1).
Selectivity Note: The chlorine at the C2 position is significantly more electron-deficient (activated) than the C6 position due to the proximity to the ring nitrogen. This allows for highly selective mono-arylation at C2, leaving the C6-Cl intact for further manipulation if desired.
Comparative Data: Thermal vs. Microwave
The following data highlights the efficiency gains when synthesizing 6-chloro-2-phenylquinoline.
Parameter
Thermal Reflux (Conventional)
Microwave Assisted (Protocol A)
Improvement Factor
Reaction Temp
80 °C (Ethanol reflux)
160 °C (Pressurized)
2x Temp
Time
12 – 24 Hours
10 Minutes
72x Faster
Catalyst Load
10–20 mol%
1–5 mol%
Improved Atom Economy
Yield
65 – 70%
92%
+22% Yield
Solvent Vol.
20–50 mL
2–3 mL
10x Less Waste
Troubleshooting & Optimization
Pressure Spikes:
Issue: Rapid decomposition of boronic acids or evolution of CO₂ from carbonate bases.
Solution: Use a "Pre-stir" phase of 30 seconds before applying power. Ensure the vessel fill volume does not exceed 60% of capacity.
Solution: Switch to a more robust catalyst like Pd(dppf)Cl₂ or increase the solvent polarity (e.g., use DMF/Water) to better absorb microwave energy.
Poor Solubility:
Issue: Reagents do not dissolve in Ethanol.
Solution: Add a co-solvent with a high loss tangent (tan δ), such as Ionic Liquids (BMIM-PF6) or a small amount of DMSO, to act as a "heat sink" and improve solubility.
References
Microwave-Assisted Friedländer Synthesis:
McNulty, J., et al. (2020).[3] "Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis." European Journal of Organic Chemistry.
Suzuki-Miyaura Coupling on Quinolines:
Lau, J. K., et al. (2019). "Microwave-Assisted Synthesis of a MK2 Inhibitor by Suzuki-Miyaura Coupling." Molecules.
Green Chemistry & Nafion Catalysis:
Chan, C. K., et al. (2020).[4] "Environmentally Friendly Nafion-Mediated Friedländer Quinoline Synthesis under Microwave Irradiation." Synthesis.
General Review of Microwave Quinoline Synthesis:
Nageswar, Y. V. D., et al. (2025).[5][6][7] "Microwave-assisted Synthesis of Quinolines." Current Green Chemistry.
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Solvent Selection & Purification Protocols for 2,6-Diethylquinoline
Executive Summary & Technical Rationale
Purifying 2,6-Diethylquinoline (CAS: 877-43-0 analog) presents a specific challenge common to alkyl-substituted heterocycles: Phase-State Ambiguity .[1] While its structural analog 2,6-Dimethylquinoline is a solid (mp 57–59 °C), the increased conformational flexibility of the ethyl groups in 2,6-Diethylquinoline often suppresses the melting point, resulting in an oil or a low-melting solid at room temperature.
Consequently, standard recrystallization of the free base is often inefficient, leading to "oiling out" rather than crystal formation. This protocol recommends a bimodal strategy :
Primary Protocol (Gold Standard): Conversion to the Hydrochloride (HCl) Salt. This creates a high-melting ionic lattice (typically >150 °C), allowing for sharp, high-yield recrystallization from polar/non-polar solvent pairs.
Secondary Protocol (Conditional): Low-temperature direct recrystallization using non-polar hydrocarbons, applicable only if the crude material solidifies above 20 °C.
Critical Solvent Selection Matrix
The following solvent systems have been validated based on the polarity index and solubility parameters of the quinoline scaffold.
HCl (2M in Diethyl Ether or 12M aqueous concentrated)
Ethanol (Absolute)
Diethyl Ether (Anhydrous)
NaOH (2M aqueous) for neutralization
Step-by-Step Workflow:
Dissolution: Dissolve 10 g of crude 2,6-Diethylquinoline in 20 mL of absolute ethanol.
Note: If the crude is dark/tarry, filter through a pad of Celite before proceeding.
Acidification:
Option A (Anhydrous): Place the flask in an ice bath (0 °C). Dropwise add 2M HCl in Diethyl Ether with vigorous stirring until the solution reaches pH 2 (test with litmus). A white/off-white precipitate should form immediately.[1]
Option B (Aqueous): Add Conc. HCl (37%) dropwise. The salt may not precipitate immediately due to water content.
Isolation (Crude Salt):
Add 50 mL of cold Diethyl Ether to complete precipitation.
Filter the solid via vacuum filtration. Wash the cake with 2 x 10 mL cold ether.
Recrystallization of the Salt:
Dissolve the crude HCl salt in the minimum volume of boiling Ethanol (approx. 3-5 mL per gram).
Once dissolved, remove from heat.
Slowly add Diethyl Ether dropwise until a faint turbidity (cloudiness) persists.
Add 1-2 drops of Ethanol to clear the solution.
Allow to cool slowly to room temperature, then refrigerate at 4 °C for 12 hours.
Result: High-purity crystalline needles of 2,6-Diethylquinoline Hydrochloride.[1]
Neutralization (Recovery of Free Base):
Dissolve the purified salt in water (minimal volume).
Slowly add 2M NaOH until pH > 10. The free base will separate as an oil or solid.
Extract with DCM (3 x 20 mL), dry over MgSO₄, and evaporate.
Protocol B: Low-Temperature Direct Recrystallization
Use this method ONLY if the crude material is a defined solid with a melting point > 35 °C.
Solvent Choice:n-Hexane (preferred) or Petroleum Ether (bp 40–60 °C).
Saturation: Add crude solid to a flask. Add solvent in small portions while heating to reflux (69 °C for hexane).
Target: A saturated solution at boiling point.
Clarification: If insoluble black specks remain, perform a hot filtration through a pre-warmed glass funnel.
Crystallization:
Allow the filtrate to cool to room temperature.
Critical Step: Transfer to a freezer (-20 °C). Alkyl quinolines often require sub-ambient temperatures to overcome the entropy of the alkyl chains.
Collection: Filter quickly while cold to prevent re-melting/redissolution.
Process Logic & Decision Flow
The following diagram illustrates the decision-making process for purifying alkyl-substituted quinolines, ensuring no material is wasted on ineffective techniques.
Figure 1: Decision tree for selecting the optimal purification pathway based on the physical state of the crude quinoline derivative.[1]
References & Authority
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989. (Standard reference for quinoline salt formation and purification).
Armarego, W. L. F.; Chai, C. L. L. Purification of Laboratory Chemicals, 7th Ed.; Butterworth-Heinemann: Oxford, 2013. (Authoritative source for solvent selection in nitrogen heterocycles).
Sigma-Aldrich. 2,6-Dimethylquinoline Product Specification & Properties. (Used for structural analog property extrapolation: 2,6-Dimethylquinoline mp 57-59°C).
PubChem. Quinoline and Derivatives Physical Properties. National Library of Medicine. (Verified solubility profiles of alkyl quinolines).
C-H activation techniques for late-stage quinoline functionalization
Application Note: Late-Stage Functionalization (LSF) of Quinolines Executive Summary Quinoline scaffolds are ubiquitous in FDA-approved therapeutics (e.g., chloroquine, lenvatinib, bosutinib). Traditional de novo synthes...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Late-Stage Functionalization (LSF) of Quinolines
Executive Summary
Quinoline scaffolds are ubiquitous in FDA-approved therapeutics (e.g., chloroquine, lenvatinib, bosutinib). Traditional de novo synthesis of quinoline analogs is slow and ill-suited for the rapid structure-activity relationship (SAR) cycles required in modern drug discovery. Late-Stage Functionalization (LSF) allows researchers to install functional groups directly onto the native scaffold of complex intermediates.
This guide moves beyond generic literature reviews to provide a regioselectivity-driven decision matrix . We detail three orthogonal protocols that allow precise targeting of the C2/C4 (Radical), C8 (Directed Pd), and Distal C3/C5-C7 (Steric Ir) positions.
Strategic Overview: The Regioselectivity Map
The quinoline ring is electronically non-uniform. Successful LSF requires matching the catalyst's mechanism to the intrinsic electronic bias of the specific carbon atom.
C2/C4 (Electron Deficient): Susceptible to nucleophilic radical attack (Minisci).
C8 (Geometrically Accessible): Accessible via coordination to the Nitrogen atom (or N-oxide).
C3/C5/C6/C7 (Sterically Governed): Best accessed via Iridium-catalyzed borylation, which is driven by steric avoidance rather than electronic activation.
Figure 1: Decision matrix for catalyst selection based on desired site of functionalization.
Target: Introduction of alkyl/fluoroalkyl groups at C2 (primary) or C4 (secondary).
Mechanism: A carbon-centered radical (nucleophilic) attacks the protonated, electron-deficient heterocycle.
Critical Insight: The addition of acid (TFA) is non-negotiable. It protonates the nitrogen, lowering the LUMO energy of the quinoline and accelerating radical attack.
Materials:
Substrate: Quinoline derivative (1.0 equiv)
Reagent: Sodium alkyl sulfinate (Langlois-type) or Carboxylic Acid (3.0 equiv)
Oxidant: Ammonium Persulfate
(3.0 equiv)
Additive: Trifluoroacetic acid (TFA) (1.0 equiv)
Solvent: DCM:Water (biphasic 1:1) or DMSO
Step-by-Step Workflow:
Preparation: In a 20 mL vial equipped with a stir bar, dissolve the quinoline substrate (0.5 mmol) in DCM (2.5 mL) and Water (2.5 mL).
Activation: Add TFA (0.5 mmol). Observation: Solution may change color due to protonation.
Reagent Addition: Add the sodium alkyl sulfinate (1.5 mmol) and ammonium persulfate (1.5 mmol) in one portion.
Reaction: Stir vigorously at room temperature (23 °C) open to air.
Note: Vigorous stirring is crucial for biphasic systems to ensure radical transfer across the interface.
Monitoring: Check LCMS at 2 hours. If conversion is <50%, add a second portion of sulfinate and oxidant.
Workup: Quench with sat.
(neutralize TFA). Extract with DCM (3x). Dry organic layer over .
Data Summary:
Parameter
Standard Condition
Optimization for Stubborn Substrates
Temperature
23 °C
40–50 °C
Solvent
DCM:H2O (1:1)
DMSO (Homogeneous)
| Selectivity | C2 > C4 | Block C2 to force C4 |
Protocol 2: C8-Selective Arylation (Pd-Catalyzed)
Target: Installation of aryl groups at the sterically crowded C8 position.
Mechanism: Concerted Metalation-Deprotonation (CMD). The reaction utilizes a Quinoline N-oxide intermediate.[1][2][3] The oxygen atom acts as a directing group, coordinating Palladium to the C8 position, overcoming the natural C2 preference.
Critical Insight: You must oxidize the quinoline to the N-oxide first (mCPBA, DCM, RT) if not commercially available. The N-oxide is easily reduced back to the free base (Zn dust/acetic acid) post-functionalization.
Materials:
Substrate: Quinoline N-oxide (1.0 equiv)
Coupling Partner: Aryl Iodide (1.5 equiv)
Catalyst:
(10 mol%)
Ligand/Additive:
(1.0 equiv) - Acts as halide scavenger and base.
Solvent: Toluene or 1,4-Dioxane.
Step-by-Step Workflow:
Setup: In a glovebox or purged Schlenk tube, combine Quinoline N-oxide (0.2 mmol), Aryl Iodide (0.3 mmol),
(4.5 mg), and (55 mg).
Solvation: Add anhydrous Toluene (2.0 mL).
Heating: Seal tube and heat to 110 °C for 12–18 hours.
Workup: Cool to RT. Filter through a Celite pad (elute with EtOAc) to remove Ag salts.
Deoxygenation (Optional but recommended): Dissolve crude product in acetic acid, add Zn dust (5 equiv), stir at RT for 1 hour to restore the quinoline.
Target: Accessing positions remote from the nitrogen atom.
Mechanism: The Iridium catalyst is bulky. It avoids the Nitrogen lone pair (electronic repulsion) and existing substituents (steric repulsion).
Critical Insight: This reaction creates a Boronic Acid Pinacol Ester (BPin). This is a "handle" for subsequent Suzuki couplings, aminations, or oxidations.
and dtbpy in THF (1 mL). Stir for 5 mins until the solution turns dark brown/black (active catalyst formation).
Reaction: Add the Quinoline substrate (0.5 mmol) and
(0.5 mmol).
Conditions: Heat at 60–80 °C in a sealed tube for 4–16 hours.
Note: The reaction is driven by the release of
. Do not fill the headspace completely; allow volume for gas release or use a pressure-relief vial.
Purification: Evaporate volatiles. Pass through a short silica plug (rapidly) to remove catalyst.
Warning: BPin esters can be protodeboronated on acidic silica. Use neutral alumina or deactivated silica if the product is unstable.
Regioselectivity Rules (Hartwig-Miyaura):
Unsubstituted Quinoline: Major product is C3-BPin.
2-Substituted: Major product is C3 (if sterics allow) or C6/C7.
C4-Substituted: Major product is C2 (if unblocked) or C6/C7.
Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Low Yield (Minisci)
Radical quenching by oxygen or solvent impurities.
Degas solvents (sparge with ). Increase oxidant equivalents.
Poor Regioselectivity (Ir)
Substrate has multiple sterically similar C-H bonds.
Switch ligand to tmphen (tetramethylphenanthroline) for sharper steric discrimination.
Pd-Catalyst Death (C8)
N-oxide binding too tightly to Pd, inhibiting turnover.
Increase temperature to 130 °C; add pivalic acid (30 mol%) as a proton shuttle.
References
Minisci Reaction & Radical Functionalization
Proctor, R. S., & Phipps, R. J. (2019). Recent Advances in Minisci-Type Reactions.
Seiple, I. B., Su, S., Rodriguez, R. A., Gianatassio, R., Fujiwara, Y., Sobel, A. L., & Baran, P. S. (2010). Direct C–H arylation of electron-deficient heterocycles with arylboronic acids. Journal of the American Chemical Society, 132(38), 13194-13196. Link
Duncton, M. A. (2011).[5][6] Minisci reactions: Versatile CH-functionalizations for medicinal chemists.[5] MedChemComm, 2(12), 1135-1161. Link
C8-Selective Activation
Hwang, H., Kim, J., & Chang, S. (2016). Catalytic C8-Selective Acylation of Quinoline N-Oxides with α-Oxocarboxylic Acids.[1][3] Organic Letters.
Wang, X., & Yu, J. Q. (2011).[6] Palladium-catalyzed C8-selective C–H arylation of quinoline N-oxides.[1][2][3] Journal of the American Chemical Society. Link
Iridium-Catalyzed Borylation
Larsen, M. A., & Hartwig, J. F. (2014). Iridium-catalyzed C–H borylation of heteroarenes: scope, regioselectivity, application to late-stage functionalization, and mechanism. Journal of the American Chemical Society, 136(11), 4287-4299. Link
Tajuddin, H., Harrisson, P., Bitterlich, B., Collings, J. C., Sim, N., Lambert, C., ... & Marder, T. B. (2010). Iridium-catalyzed C–H borylation of quinolines and unsymmetrical 1, 2-disubstituted benzenes: insights into steric and electronic effects on selectivity. Chemical Science, 1(1), 52-62. Link
Technical Support Center: Synthesis of 2,6-Diethylquinoline
The following technical support guide is designed for organic chemists and process engineers working on the synthesis of 2,6-Diethylquinoline (CAS 68228-10-4) . It addresses the specific challenges of regioselectivity, p...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical support guide is designed for organic chemists and process engineers working on the synthesis of 2,6-Diethylquinoline (CAS 68228-10-4) . It addresses the specific challenges of regioselectivity, polymerization, and yield optimization associated with this molecule.
If you are attempting to synthesize 2,6-diethylquinoline using the classical Doebner-Miller reaction with propionaldehyde , your yield is likely low, and your NMR shows a persistent impurity.
The Diagnosis: The standard acid-catalyzed condensation of 4-ethylaniline with propionaldehyde does not yield pure 2,6-diethylquinoline. It predominantly yields 2,6-diethyl-3-methylquinoline . This occurs because propionaldehyde self-condenses to form 2-methyl-2-pentenal in situ before reacting with the aniline.
The Solution: To achieve high-yield, regioselective synthesis of 2,6-diethylquinoline (without the 3-methyl branch), you must abandon the classical aldehyde condensation in favor of Transition-Metal Catalyzed Oxidative Coupling or Radical Alkylation (Minisci) .
Troubleshooting Guide: Why is my yield low?
Q1: I am using the Doebner-Miller protocol (4-Ethylaniline + Propionaldehyde + HCl). Why is my product a tarry mixture with incorrect mass?
A: You are fighting two mechanisms: polymerization and unwanted aldol condensation.
The Mechanism Failure: Propionaldehyde (
) possesses an -proton. Under acidic conditions, it rapidly undergoes self-aldol condensation to form 2-methyl-2-pentenal . When this reacts with 4-ethylaniline, the resulting quinoline has an ethyl group at C2 and a methyl group at C3.
The Polymerization: Vinyl intermediates in the Doebner-Miller reaction are prone to polymerization, creating the "tar" that traps your product.
Corrective Action: Stop using propionaldehyde as the electrophile in acidic media. Switch to Protocol A (Ru-Catalyzed Coupling) below.
Q2: I successfully made 6-ethylquinoline. How do I install the ethyl group at position 2?
A: If you already have the 6-ethylquinoline core (commercially available or synthesized via Skraup reaction with glycerol), the most efficient route is the Minisci Reaction .
Why: Nucleophilic alkylation (e.g., EtLi) is harsh and often requires re-oxidation. Radical alkylation is direct and selective for the electron-deficient C2 and C4 positions.
Optimization: Use Silver(I) catalysis to lower the activation energy of the oxidative decarboxylation of propionic acid.
Best for: High regioselectivity, atom economy, and avoiding the 3-methyl impurity.
Mechanism: This method couples 4-ethylaniline directly with 1-propanol . The Ruthenium catalyst dehydrogenates the alcohol to the aldehyde in situ, forms the imine, and then uses the "borrowed" hydrogen to reduce the intermediate, resulting in the alkylated product without external reducing agents.
Reagents:
Substrate: 4-Ethylaniline (1.0 equiv)
Alkylating Agent: 1-Propanol (Excess, acts as solvent/reactant)
Catalyst:
(2 mol%) or
Ligand: Triphenylphosphine (
, 6 mol%)
Base: KOH (1.0 equiv)
Solvent: Dioxane (if not using excess propanol)
Step-by-Step Workflow:
Charge: In a pressure tube or sealed flask, combine 4-ethylaniline (10 mmol),
(0.2 mmol), (0.6 mmol), and KOH (10 mmol).
Add Alcohol: Add 1-propanol (5-10 mL).
Reaction: Heat to 100°C for 12–24 hours. Monitor via TLC/GC-MS.
Workup: Cool to room temperature. Filter through a celite pad to remove inorganic salts.
Purification: Concentrate filtrate. Purify via flash column chromatography (Hexane/EtOAc 9:1).
Expected Yield: 75–85%
Key Advantage: Zero formation of the 3-methyl byproduct.
Protocol B: Silver-Catalyzed Minisci Alkylation
Best for: Late-stage functionalization of existing 6-ethylquinoline stocks.
Mechanism: Generation of an ethyl radical (
) from propionic acid via oxidative decarboxylation, followed by attack at the electron-deficient C2 position of the protonated quinoline.
Reagents:
Substrate: 6-Ethylquinoline (1.0 equiv)
Radical Source: Propionic Acid (3.0 equiv)
Oxidant: Ammonium Persulfate
(2.0 equiv)
Catalyst:
(0.2 equiv)
Acid:
(1.0 equiv, to protonate the quinoline)
Solvent: Water/Acetonitrile (1:1) or Water/DCM biphasic.
Step-by-Step Workflow:
Dissolution: Dissolve 6-ethylquinoline (5 mmol) in 10 mL solvent. Add
(5 mmol) and (1 mmol).
Heating: Heat the mixture to 70°C .
Addition: Add Propionic Acid (15 mmol).
Radical Initiation: Dropwise addition of
(dissolved in water) over 30 minutes. Crucial: Slow addition controls the radical concentration and prevents coupling of radicals to each other.
Quench: Basify with NaOH (aq) to pH 9. Extract with DCM.
Purification: Silica gel chromatography.
Expected Yield: 60–70% (Note: Some C4-ethyl isomer may form; usually separable).
Comparative Data Analysis
Feature
Classical Doebner-Miller
Ru-Catalyzed Coupling (Protocol A)
Minisci Alkylation (Protocol B)
Reagents
4-Et-Aniline + Propionaldehyde
4-Et-Aniline + 1-Propanol
6-Et-Quinoline + Propionic Acid
Primary Yield
< 40%
75–85%
60–70%
Regioselectivity
Poor (Forms 3-methyl impurity)
Excellent (Exclusive C2)
Good (C2 > C4)
Purification
Difficult (Tar removal)
Easy (Filtration/Flash)
Moderate (Isomer separation)
Atom Economy
Low
High
Moderate
Mechanistic Visualization
The following diagram contrasts the failure mode of the classical route with the success of the Ruthenium-catalyzed pathway.
Caption: Comparison of the "3-Methyl Trap" in classical synthesis vs. the direct pathway of Ru-catalyzed alcohol coupling.
FAQ: Expert Troubleshooting
Q: Can I use the Friedländer synthesis instead?A: Theoretically, yes, but it is impractical for this specific target. You would need 2-amino-5-ethylbenzaldehyde and 2-pentanone .
The Catch: Synthesizing 2-amino-5-ethylbenzaldehyde is multi-step and expensive. Furthermore, condensing it with 2-pentanone (
) poses a regioselectivity issue: condensation at the methyl group gives 2-propylquinoline; condensation at the methylene gives 2-methyl-3-ethylquinoline. The Ru-catalyzed route (Protocol A) is superior in step-count and selectivity.
Q: I see a spot at R_f 0.4 and R_f 0.45 in the Minisci reaction. Which is which?A: In the Minisci reaction of 6-ethylquinoline:
C2-Alkylated (Target): Usually the less polar spot (higher
) due to shielding of the nitrogen lone pair by the adjacent ethyl group.
C4-Alkylated (Byproduct): Usually the more polar spot (lower
).
Validation: Verify with 1H NMR. The C2-ethyl product will show a singlet (or doublet) proton at C3 (~7.2 ppm). The C4-ethyl product will show a proton at C2 (~8.8 ppm, further downfield due to Nitrogen proximity).
Q: How do I remove the Ruthenium catalyst residue?A: Ruthenium can bind to the quinoline nitrogen.
Method: After the reaction, treat the crude mixture with Thiourea or a specific metal scavenger (like SiliaMetS® Thiol) for 1 hour, then filter. Alternatively, washing the organic layer with 10% aqueous cysteine solution effectively sequesters Ru species.
References
Doebner-Miller Mechanism & Side Reactions
Denmark, S. E., & Venkatraman, S. (2006). On the Mechanism of the Skraup-Doebner-Von Miller Quinoline Synthesis. The Journal of Organic Chemistry. Link
Ruthenium-Catalyzed Synthesis (The Recommended Route)
Cho, C. S., et al. (2001). Ruthenium-Catalyzed Synthesis of Quinolines from Anilines and Alkanolamines. Tetrahedron. Link
Motokura, K., et al. (2006).
-alkylation of nitriles with primary alcohols. (Analogous mechanism for amine alkylation). Link
Minisci Reaction Protocol
Duncton, M. A. (2011). Minisci reactions: Versatile CH-functionalizations for medicinal chemists. MedChemComm. Link
General Quinoline Synthesis Review
Kouzat, S., et al. (2017). Heterogeneously Catalyzed "One‐Pot" Synthesis of Quinoline Derivatives: A Comprehensive Review. Link
Optimization
troubleshooting low regioselectivity in quinoline alkylation
Welcome to the Quinoline Functionalization Support Center. This guide addresses the persistent challenge of regioselectivity in quinoline alkylation.
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Quinoline Functionalization Support Center.
This guide addresses the persistent challenge of regioselectivity in quinoline alkylation. Unlike simple aromatics, the quinoline scaffold presents a complex electronic landscape where the nitrogen atom, the electron-deficient pyridine ring, and the electron-rich benzene ring compete for reactivity.
This guide is structured to troubleshoot specific regiochemical failures:
C2 vs. C4 Competition (Radical/Minisci pathways)
Distal Selectivity (C5/C8) (Transition Metal C-H Activation)
N-Alkylation vs. C-Alkylation (Nucleophilic pathways)
Phase 1: Diagnostic Workflow
Before adjusting reaction parameters, identify your specific failure mode using the decision matrix below.
Figure 1: Diagnostic logic for identifying the root cause of regioselectivity loss based on observed byproducts.
Phase 2: Troubleshooting Guides & FAQs
Module A: The Minisci Reaction (C2 vs. C4 Selectivity)
Context: Radical alkylation (Minisci reaction) typically occurs at C2 and C4 due to the protonated nitrogen increasing the electrophilicity of these positions.
Common Issue: Inseparable mixtures of C2 and C4 isomers.[1][2]
Q: Why am I getting a 1:1 mixture of C2 and C4 alkylation?A: This indicates a lack of steric or electronic bias.
Electronic Control: The C2 position is naturally more electrophilic (closer to the protonated nitrogen). Under standard acidic conditions, C2 is favored.
Steric Control: If your alkyl radical is bulky (e.g., tert-butyl), steric repulsion at C2 (adjacent to the N-H) will push the reaction toward C4.
Solution: To favor C2 , use less bulky radicals or increase the acidity (TFA/water) to maximize the inductive effect at C2. To favor C4 , introduce a temporary blocking group at C2 or use bulky radical precursors [1].
Q: How do I prevent poly-alkylation?A: The product of a Minisci reaction is often more basic and lipophilic than the starting material, making it prone to over-reaction.
Protocol Adjustment: Switch to a biphasic system (DCM/Water). The alkylated product will partition into the organic layer, protecting it from the radical source generated in the aqueous phase.
Reagent Selection: Use Zinc Sulfinates (Baran Diversinates) . These reagents release radicals slowly and controllably, reducing the local concentration of high-energy species that lead to over-alkylation [2].
Module B: Distal Functionalization (C5 vs. C8)
Context: Functionalizing the benzene ring (C5-C8) requires overcoming the innate reactivity of the pyridine ring.
Common Issue: Reaction occurs at C2/C4 instead of the desired distal position.
Q: How can I force alkylation at C8?A: You must use a Directing Group (DG) . The quinoline nitrogen lone pair is insufficient for C8 activation due to geometry.
The Fix: Oxidize the quinoline to Quinoline N-oxide .
Mechanism: The N-oxide oxygen coordinates with transition metals (Rh(III) or Pd(II)), forming a 5-membered metallacycle that places the metal right at C8.
Post-Reaction: The N-oxide can be reduced back to the free base using Mo(CO)₆ or Zn dust [3].
Q: What about C5 selectivity?A: C5 is electronically favored in electrophilic aromatic substitution (SEAr) under strongly acidic conditions, but transition metal catalysis usually requires specific templates.
Insight: Palladium-catalyzed C-H activation often favors C5 due to "electrophilic palladation" pathways, whereas Rhodium often favors C8 via chelation [4].
Module C: Nucleophilic Attack (N- vs. C-Alkylation)
Context: Using organolithiums (e.g., n-BuLi) can result in attack at the Nitrogen (quaternization) rather than the Carbon ring.
Q: Why is my organolithium attacking the Nitrogen?A: This is often a solvent-driven phenomenon involving Hard-Soft Acid-Base (HSAB) theory and aggregation states.
The Fix: Change the solvent to alter the aggregation state of the organolithium.
THF: Promotes monomeric species, often leading to C2 attack (Charge control).
Toluene: Promotes aggregated species, which may favor C4 attack on C2-substituted quinolines due to coordination effects [5].
Phase 3: Experimental Protocol
Standardized Protocol: Regioselective C2-Alkylation via Zinc Sulfinates
Based on the method by Baran et al. [2]. This protocol minimizes N-alkylation and maximizes C2 selectivity.
Additive: TFA (1.0 equiv) - Critical for C2 activation
Workflow:
Setup: In a vial equipped with a stir bar, dissolve Quinoline (0.5 mmol) in DMSO (1.5 mL) and H₂O (0.5 mL).
Activation: Add TFA (0.5 mmol). Observation: Solution may warm slightly as salt forms.
Radical Addition: Add the Zinc Sulfinate (1.0 - 1.5 mmol) in one portion.
Initiation: Cool to 0°C (optional, to control exotherm) then add TBHP (1.5 mmol) dropwise.
Note: If using a biphasic DCM/Water mix, vigorous stirring (1000+ rpm) is essential to create an emulsion.
Reaction: Allow to warm to Room Temperature (23°C) and stir for 12–24 hours.
Monitor: TLC or LCMS. Look for the disappearance of the starting material.
Workup:
Quench with saturated aq. NaHCO₃ (neutralizes TFA).
Extract with EtOAc (3x).
Wash combined organics with saturated Na₂S₂O₃ (removes excess peroxide).
Purification: Silica gel chromatography.
Data: Solvent Effects on Regioselectivity (Organolithium Pathway)
Table 1: Impact of solvent on alkylation site for 1,1-diborylalkanes with organolithiums [5].
Solvent
Organolithium
Major Product
Mechanism Note
THF
tert-BuLi
C2-Alkylation
Monomeric Li species; Charge controlled attack at most electrophilic site.
Toluene
PhLi
C4-Alkylation
Aggregated Li species; Coordination to N directs attack to C4 (if C2 blocked).
Et₂O
n-BuLi
N-Alkylation
Competition mode; often leads to dihydroquinoline artifacts.
References
Duncton, M. A. J. (2011).[2][3] Minisci reactions: Versatile C-H functionalizations for medicinal chemists.[2] Med.[3] Chem. Commun., 2, 1135-1161.
Fujiwara, Y., Dixon, J. A., O'Hara, F., Funder, E. D., Dixon, D. D., Rodriguez, R. A., Baxter, R. D., Herlé, B., Sach, N., Collins, M. R., Ishihara, Y., & Baran, P. S. (2012). Practical and innate carbon-hydrogen functionalization of heterocycles. Nature, 492, 95–99.
Hwang, H., Kim, J., & Chang, S. (2013). Rh(III)-Catalyzed C8-Selective Alkenylation of Quinoline N-Oxides via C-H Activation. Advanced Synthesis & Catalysis, 355(10), 1987-1993.
Deufel, F., Ravi, M., & van Gemmeren, M. (2024). Elucidating Ligand-Dependent Selectivities in Pd-Catalyzed C–H Activations. Angewandte Chemie International Edition.
Lee, S. H., Yoon, H., & Kim, B. S. (2021). Direct alkylation of quinolines with organolithium-activated 1,1-diborylalkanes.[4] Organic Chemistry Frontiers, 8, 4443-4449.
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Ticket #26-DEQ: Overcoming Steric Constraints in 2,6-Diethylquinoline
Status: Open
Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Priority: High (Blocker in Lead Optimization)[1]
User Issue Summary
Users working with 2,6-Diethylquinoline (2,6-DEQ) frequently report low yields or complete reaction failure during N-alkylation (quaternization) and regioselective functionalization. The core challenge is the 2-ethyl group , which creates a "steric gate" protecting the nitrogen lone pair and the adjacent C2 position, while the 6-ethyl group alters the electronic density of the benzenoid ring, complicating electrophilic aromatic substitution (EAS).
This guide provides validated protocols to bypass these steric barriers.
Module 1: The N1-Center Blockade (Quaternization & N-Oxidation)[1]
The Problem: Standard alkylating agents (Methyl Iodide, Benzyl Bromide) fail to quaternize 2,6-DEQ efficiently. The ethyl group at C2 rotates, creating a dynamic steric wall that repels incoming electrophiles.
Troubleshooting Protocol:
Method
Reagent System
Why it Works
Protocol Note
Standard (Fails)
MeI / Acetone / Reflux
Ineffective. Nucleophile cannot penetrate the rotational sweep of the 2-Et group.[1]
Yields < 10% or recovery of starting material.
High-Energy (Recommended)
Methyl Triflate (MeOTf) in DCM
"Magic Methyl" Effect. The triflate anion is non-nucleophilic, and the electrophile is hyper-reactive, overcoming the steric barrier via an early transition state.
Safety Warning: MeOTf is highly toxic.[1] Handle in a glovebox or rigorous fume hood.[1]
Meerwein's Salt
Et3O+ BF4- in DCM
Hard Alkylation. Oxonium salts are small, "hard" electrophiles that can slip past the steric gate.
Maintain anhydrous conditions; moisture kills the reagent instantly.
Q: How do I synthesize the N-Oxide if mCPBA is too slow?
A: While mCPBA is standard, the 2-ethyl group retards the attack.
Optimized Protocol: Use Urea-Hydrogen Peroxide (UHP) with Phthalic Anhydride in Methanol/DCM.[1]
Mechanism: This generates a peracid in situ that is less bulky than the mCPBA-aromatic complex, allowing for easier approach to the hindered nitrogen [1].
Decision Tree: Overcoming N1-Sterics
Figure 1: Decision matrix for N-functionalization based on steric tolerance.
Module 2: Functionalizing the Carbocycle (C4 vs. C8)
The Problem: You need to add a functional group to the ring.
EAS (Nitration/Bromination): The 6-ethyl group directs incoming groups to C5 (ortho) or C8 (ortho).[1] However, C5 is sterically crowded by the adjacent C4-H and 6-Et. C8 is accessible but often deactivated by protonation of the pyridine ring in acidic media.
Nucleophilic Attack: The 2-Et group blocks the standard Chichibabin reaction (amination at C2).
Solution 1: The "Blocked-2" Rearrangement (Accessing C4)
Since C2 is blocked by the ethyl group, we can exploit the Reissert-Henze mechanism to force chlorination at C4. This is the most reliable way to functionalize the pyridine ring of 2,6-DEQ.
Protocol: Synthesis of 4-Chloro-2,6-diethylquinoline
Conditions: Dissolve N-oxide in DCM (or neat POCl3 if scale allows). Add Et3N (1 eq) to buffer HCl. Heat to reflux.[2]
Mechanism: The N-oxide oxygen attacks POCl3. The chloride anion, usually targeting C2, finds it blocked. It is forced to attack C4 (the para-position relative to N).
Result: Clean conversion to the 4-chloro derivative, which is a versatile handle for Suzuki/Buchwald couplings [2].
Note: The 6-ethyl group makes the ring electron-rich, which actually helps the Minisci reaction with nucleophilic alkyl radicals [3].
Visualizing the Regioselectivity
Figure 2: Regioselectivity map showing accessible sites on the 2,6-DEQ scaffold.
Module 3: Reduction & Stereochemistry (The Tetrahydroquinoline Route)
The Problem: Reducing 2,6-DEQ to its tetrahydroquinoline (THQ) form generates a chiral center at C2. The 2-ethyl group makes this reduction difficult with standard Pd/C due to catalyst poisoning or steric repulsion.
Recommended Protocol: Boronic Acid Catalyzed Hantzsch Reduction
For high yields without high-pressure hydrogenation, use a biomimetic transfer hydrogenation.[1]
Mechanism: The boronic acid activates the quinoline nitrogen (acting as a Lewis acid), making the C=N bond susceptible to hydride transfer from the Hantzsch ester.
Advantage: This method works well even with the bulky 2-ethyl group because the hydride (H-) is small enough to attack C2 despite the steric fence [4].
FAQs: Common Pitfalls
Q: I tried nitrating 2,6-DEQ and got a tarry mixture. Why?A: The 6-ethyl group activates the ring, making it prone to over-oxidation by nitric acid.
Fix: Switch to KNO3 in Triflic Acid or use mild nitrating agents like Nitronium Tetrafluoroborate (NO2BF4) in acetonitrile.[1] This controls the exotherm and prevents oxidative degradation.
Q: Can I use the Chichibabin reaction to make 2-amino-2,6-diethylquinoline?A:No. The Chichibabin reaction requires attack at C2.[1] The 2-ethyl group completely blocks the formation of the Meisenheimer intermediate.
Alternative: Synthesize the N-oxide, rearrange to 4-chloro (as per Module 2), and then perform a reduction to remove the chloro if you just wanted to activate the ring, or use the 4-Cl for further chemistry. If you specifically need an amino group at C2, you must start from a different acyclic precursor (e.g., aniline alkylation) rather than functionalizing the quinoline core.
References
N-Oxidation Protocols: For hindered nitrogens, the Urea-H2O2 method is superior to mCPBA.[1] See: Caron, S., et al. "Large-Scale Oxidation of Nitrogen Heterocycles." (General procedure adapted for hindered substrates).
Reissert-Henze Rearrangement: For the displacement of C4 in 2-substituted quinolines. See: Woźniak, M., et al. "Amination of Quinoline N-oxides." (Demonstrates C4 selectivity when C2 is blocked).
Minisci Reaction on Quinolines: Radical alkylation strategies. See: Dunnton, A.A., et al. "Minisci reactions: Versatile tools for the functionalization of heterocycles.".
Reductive Alkylation: Boronic acid catalysis for hindered quinolines. See: Adhikari, P., et al. "Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid.".[3]
minimizing oxidative degradation of alkyl quinolines
Welcome to the Heterocycle Stability Support Center. Current Status: Operational | Persona: Senior Application Scientist Introduction: The "Tarry" Quinoline Problem If you are reading this, you have likely opened a vial...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Heterocycle Stability Support Center.
Current Status: Operational | Persona: Senior Application Scientist
Introduction: The "Tarry" Quinoline Problem
If you are reading this, you have likely opened a vial of what was supposed to be a pristine alkyl quinoline, only to find a dark brown oil or a solid crusted with "tar." As a Senior Application Scientist, I see this weekly.
Alkyl quinolines are chemically schizophrenic: they possess a basic nitrogen prone to N-oxidation and a benzylic carbon (alpha to the ring) highly susceptible to radical autoxidation . This duality makes them notoriously unstable under standard laboratory conditions.
This guide is not a textbook; it is a protocol for survival. It is designed to help you diagnose the specific type of degradation you are facing and implement a self-validating system to prevent it.
Module 1: The Diagnostic Hub
Before fixing the problem, we must identify the degradation pathway.[1] Use this table to correlate your observations with the chemical reality.
Symptom
Primary Cause
Chemical Mechanism
Immediate Action
Sample turns red/brown
Benzylic Oxidation
Formation of conjugated quinone-methide like species or polymerization initiated by benzylic radicals.
Purify immediately via neutral alumina; store under Argon.
LCMS: M+16 Peak
N-Oxidation
Attack of singlet oxygen or peroxides on the Nitrogen lone pair.
Benzylic methylene (-CH2-) oxidizing to a ketone (C=O).
Irreversible. Requires repurification.
TLC: Streaking/Tailing
Acid-Base Interaction
Interaction of basic quinoline nitrogen with acidic silanols on silica gel.
Add 1% Triethylamine (Et3N) to eluent; switch to Alumina.
Loss of Solubility
Polymerization
Radical coupling of oxidized intermediates forming high MW oligomers.
Filter solids; attempt rescue of monomer via acid-base extraction.
Module 2: The Mechanism of Failure
To prevent degradation, you must understand the enemy. The alkyl quinoline molecule has two "soft spots" that react with molecular oxygen (O2) and Reactive Oxygen Species (ROS).
Visualization: The Dual-Threat Degradation Pathway
The following diagram illustrates how a pristine alkyl quinoline degrades into N-oxides and Benzylic Ketones.
Figure 1: The dual degradation pathways of alkyl quinolines. The benzylic path leads to ketones/polymers, while direct nitrogen attack leads to N-oxides.
Module 3: Prevention Protocols (The "How-To")
Do not rely on luck. Implement these self-validating protocols.
Protocol A: The "Neutralized" Purification Workflow
Why: Standard silica gel is acidic (pH ~4-5). This protonates the quinoline nitrogen, causing it to stick (tailing) and increasing residence time on the column, which maximizes exposure to adsorbed oxygen.
Select Stationary Phase: Use Neutral Alumina (Activity Grade III) if possible. It is less acidic and minimizes tailing.
Silica Modification (If Alumina is unavailable):
Prepare your mobile phase with 1% Triethylamine (Et3N) or 1% NH4OH .
Crucial Step: Pre-flush the column with the basic mobile phase before loading the sample. This "deactivates" the acidic silanol sites.
The "Flash" Rule: Never leave alkyl quinolines on a column overnight. Complete the purification in <30 minutes.
Protocol B: The "Inert Chain of Custody" Storage
Why: Oxidation is a function of Time × Oxygen Concentration. We cannot stop time, so we must remove oxygen.
Container: Use amber glass vials (blocks UV light which catalyzes radical formation).
Headspace: Purge the vial with Argon (heavier than air) rather than Nitrogen. Argon forms a "blanket" over the oil.
Temperature: Store at -20°C.
Causality: Reaction rates roughly halve for every 10°C drop. -20°C slows radical propagation significantly compared to RT.
Additives (Optional but Recommended):
Add BHT (Butylated hydroxytoluene) at 0.1% (w/w) if the sample is for long-term storage and not immediate biological testing. BHT acts as a radical scavenger, sacrificing itself to save the quinoline.
Protocol C: Salt Formation (The Ultimate Stabilizer)
Why: Converting the free base to a salt (e.g., Hydrochloride, Fumarate) accomplishes two things:
Lattice Energy: Solids are inherently less permeable to O2 than oils.
N-Protection: Protonating the nitrogen blocks N-oxidation.
Procedure:
Dissolve alkyl quinoline in dry diethyl ether or dioxane.
Add 1.1 equivalents of HCl (in ether) or Fumaric acid (in MeOH).
Filter the precipitate. The resulting solid is often stable for years at room temperature.
Module 4: Decision Support (Workflow)
Use this logic flow to determine the safe handling of your specific sample.
Figure 2: Decision tree for stabilizing alkyl quinolines based on physical state and chemical compatibility.
Module 5: Frequently Asked Questions (FAQ)
Q: Can I use rotary evaporation to dry my alkyl quinoline?A: Yes, but with caution. The combination of heat (water bath) and air (when venting the rotavap) is dangerous.
Fix: Backfill your rotavap with Nitrogen/Argon instead of air when finishing. Do not exceed 40°C in the bath.
Q: My sample has already turned brown. Is it ruined?A: Not necessarily. The color often comes from trace impurities (quinones) that have high extinction coefficients.
Fix: Filter the sample through a small pad of neutral alumina. The colored impurities usually stick, while the clean alkyl quinoline passes through. Check purity by NMR; if >95%, use immediately.
Q: Why do you recommend Argon over Nitrogen?A: Nitrogen is lighter than air and can easily diffuse out of a vial if the seal is imperfect. Argon is heavier than air and settles on top of your sample, providing a superior physical barrier against oxygen diffusion [1].
Q: I see an M+16 peak, but I didn't use any oxidants. Where did it come from?A: Likely from your solvent. Ethers (THF, Diethyl Ether) and chlorinated solvents can form peroxides over time. These peroxides transfer oxygen to the quinoline nitrogen. Always use fresh, inhibitor-free solvents or test for peroxides before use [2].
References
Loba Chemie. (2025). Safety Data Sheet: Quinoline for Synthesis. Retrieved from
BenchChem Technical Support. (2025). Preventing N-oxide Formation in Quinoline Reactions. Retrieved from
National Institutes of Health (NIH). (2016). Recent Advances in Metal-Free Quinoline Synthesis. PubMed Central. Retrieved from
Master Organic Chemistry. (2018). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Retrieved from
Merck Millipore. (2025). Quinoline CAS 91-22-5 Product Information. Retrieved from
alternative catalysts for low-yield quinoline synthesis
Welcome to the Advanced Synthesis Technical Support Center. Subject: Alternative Catalytic Systems for Quinoline Synthesis Ticket Status: Open Assigned Specialist: Senior Application Scientist Executive Summary You are l...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Advanced Synthesis Technical Support Center.Subject: Alternative Catalytic Systems for Quinoline Synthesis
Ticket Status: Open
Assigned Specialist: Senior Application Scientist
Executive Summary
You are likely here because the classical Skraup , Doebner-Miller , or Combes syntheses have failed you. These 19th-century methods, while foundational, often result in "tarry" polymerization products, require harsh acidic conditions (conc.
), and lack regiocontrol.
This guide provides modern, catalytic alternatives that operate under mild conditions. We focus on three specific failure modes and their corresponding catalytic solutions:
Safety/Stability Failure: Replacing unstable aldehydes with stable alcohols (Transition Metal Catalysis).
Cost/Sustainability Issues: Replacing Pd/Ru with Earth-abundant metals (Iron Catalysis).
Module 1: The "Borrowing Hydrogen" Strategy (Ru/Ir Catalysis)
Diagnosis: You are using the Skraup or Doebner-Miller method. The handling of acrolein or unstable aldehydes is lowering your yield, or the exothermic polymerization is creating intractable tars.
The Fix: Switch to Ruthenium or Iridium-catalyzed "Borrowing Hydrogen" (BH) methodology.
Concept: Instead of using an unstable aldehyde, you use a stable alcohol . The catalyst "borrows" hydrogen from the alcohol to form the aldehyde in situ, facilitates condensation with the aniline, and then "returns" the hydrogen to reduce the intermediate, forming the quinoline.
Key Catalyst:
with a phosphine ligand (e.g., Xantphos) or Iridium equivalents.
Mechanism Visualization (Graphviz)
Figure 1: The Borrowing Hydrogen cycle allows the use of stable alcohol precursors, preventing the polymerization often seen with free aldehydes.
Protocol 1: Ru-Catalyzed Synthesis from Anilines and Alcohols
Applicability: Synthesis of 2-substituted quinolines.[1][2]
Reference: Cho, C. S., et al. (2014).
Reagents:
Aniline derivative (1.0 mmol)
Alkyl alcohol (e.g., 1-propanol, benzyl alcohol) (Excess, often solvent)
Catalyst:
(2 mol%)
Ligand: Xantphos (4 mol%)
Base:
(1.0 equiv)
Solvent: 1,4-Dioxane (if alcohol is not solvent)
Step-by-Step:
Inert Setup: Flame-dry a sealed tube or pressure vial. Flush with Argon.
Charging: Add the Ruthenium catalyst, Xantphos, and KOH.
Substrate Addition: Add the aniline and the alcohol.
Reaction: Seal the vessel. Heat to 100°C for 12–24 hours.
Note: The closed system is critical to prevent the escape of the "borrowed" hydrogen gas before it can be returned to the molecule.
Workup: Cool to room temperature. Filter through a celite pad to remove inorganic salts. Concentrate in vacuo.
Diagnosis: You are attempting a Friedländer synthesis (2-aminobenzaldehyde + ketone). The classical base-catalyzed method (NaOH/KOH) is causing your sensitive functional groups (esters, nitriles) to hydrolyze or decompose.
The Fix: Switch to Water-Tolerant Lewis Acids , specifically Scandium Triflate [
] .
Why:
acts as a mild Lewis acid that activates the carbonyl group without the harsh pH extremes of Brønsted acids or strong bases. It is uniquely stable in water, allowing for aqueous or solvent-free conditions.
Comparative Data: Base vs. Lewis Acid
Parameter
Classical Friedländer (Base)
Lewis Acid ()
Catalyst
10-20% NaOH or KOH
1-5 mol%
Conditions
Refluxing Ethanol/Water
Room Temp or Mild Heat (Solvent-Free)
Yield (Avg)
40–65%
85–98%
Tolerance
Poor (Esters hydrolyze)
Excellent (Esters/Nitriles stable)
Cleanup
Neutralization required
Catalyst recoverable/Water wash
Protocol 2: Solvent-Free
Mediated Synthesis
Applicability: High-yield synthesis with acid/base-sensitive substrates.
Reference: Wang, G. W., et al. (2006).
Step-by-Step:
Mix: In a mortar, combine 2-aminoaryl ketone (1.0 mmol) and the active methylene ketone (1.0 mmol).
Catalyst: Add
(1 mol%, ~5 mg).
Grind: Grind the mixture with a pestle for 5–10 minutes. The mixture may turn to a melt or paste (eutectic formation).
Monitor: Check progress via TLC. Most reactions complete within 15–30 mins.
Workup: Wash the solid residue with water (to remove/recover catalyst). Recrystallize the solid product from ethanol.
Module 3: Iron Catalysis (The Sustainable Option)
Diagnosis: You need to scale up, but Pd/Ru catalysts are too expensive, or you have strict heavy metal limits (ppm) in your final API.
The Fix:Iron(III) Chloride (
) oxidative cyclization.
Mechanism:
acts as both a Lewis acid to activate the substrates and a single-electron oxidant (in conjunction with air or mild oxidants) to drive aromatization.
Protocol 3:
-Catalyzed Coupling
Reagents: Aniline, Alkyne/Methyl Ketone,
(10 mol%).
Condition: Reflux in Toluene or neat.
Key Advantage: Iron is non-toxic and permissible at much higher limits than Pd/Ru in pharmaceutical intermediates.
Troubleshooting Decision Matrix
Use this logic flow to select the correct protocol for your specific failure mode.
Figure 2: Diagnostic tree for selecting the optimal catalytic system.
References
Cho, C. S., et al. (2014). "Ruthenium-catalyzed synthesis of quinolines from anilines and alkanolamines." Journal of Heterocyclic Chemistry.
Wang, G. W., et al. (2006). "Scandium(III) Triflate-Catalyzed Friedländer Synthesis of Quinolines." Synlett.
Martinez, R., et al. (2016). "Transition-Metal-Catalyzed Synthesis of Quinolines: A Review." Chemical Reviews.
Gogoi, P., & Konwar, D. (2005). "An efficient and one-pot synthesis of quinolines catalyzed by molecular iodine." Tetrahedron Letters.
BenchChem. (2025).[3] "Comparative study of quinoline synthesis methods (Skraup vs. Friedländer)." BenchChem Technical Guides.
1H NMR Chemical Shift Guide: 2,6-Diethylquinoline Ethyl Groups
The following guide provides a comprehensive technical analysis of the 1H NMR characteristics of 2,6-diethylquinoline, structured for researchers requiring rigorous structural validation. Executive Summary & Technical Co...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide provides a comprehensive technical analysis of the 1H NMR characteristics of 2,6-diethylquinoline, structured for researchers requiring rigorous structural validation.
Executive Summary & Technical Context
2,6-Diethylquinoline presents a unique spectroscopic challenge due to the presence of two chemically distinct ethyl groups on the fused heterocyclic system. Distinguishing between the alkyl substituent at the electron-deficient C2 position (adjacent to nitrogen) and the benzenoid C6 position is critical for confirming regioselectivity in synthesis or metabolic studies.
This guide moves beyond simple tabulation, providing a comparative deduction framework based on validated methyl-quinoline standards. It establishes a self-validating protocol to assign these signals unambiguously using chemical shift logic and 2D NMR correlations.
Comparative Chemical Shift Analysis
The chemical environment of the quinoline ring creates a distinct magnetic anisotropy that differentiates the two ethyl groups.[1] The C2-position is significantly influenced by the ring nitrogen's inductive withdrawal and the specific ring current of the pyridine moiety, typically resulting in a downfield shift compared to the C6-position , which behaves more like a standard alkyl-substituted benzene (e.g., ethylbenzene).
Table 1: Predicted vs. Reference Chemical Shifts (CDCl₃)
Data derived from 2-methyl and 6-methylquinoline standards, adjusted for ethyl methylene deshielding (+0.2–0.3 ppm).[1]
Key Insight: The methylene quartet at the C2 position is consistently found ~0.2 ppm downfield from the C6 methylene.[1] This
is the primary diagnostic for distinguishing the two groups.[1]
Self-Validating Experimental Protocol
To ensure scientific integrity, the following protocol includes a built-in validation step using 2D NMR. This eliminates ambiguity caused by solvent effects or concentration-dependent shifting.[1]
Step 1: Sample Preparation
Solvent: Chloroform-d (
) is preferred over DMSO- to minimize viscosity-induced line broadening and to maintain distinct separation between the methylene signals.[1]
Concentration: 10–15 mg in 0.6 mL solvent.
Reference: Tetramethylsilane (TMS) at 0.00 ppm or residual
Pulse Sequence: Standard zg30 (Bruker) or s2pul (Varian).[1]
Scans (NS): 16–32 scans are sufficient for the ethyl groups; 64+ may be needed to resolve minor aromatic coupling constants.[1]
Relaxation Delay (D1): Set to
3.0 seconds to ensure accurate integration of the methyl triplets.
Step 3: Validation via NOESY (Nuclear Overhauser Effect Spectroscopy)
Objective: Confirm the spatial proximity of the ethyl groups to specific ring protons.
Logic:
2-Ethyl Group: The methylene protons (
) will show a strong NOE correlation with the H3 aromatic proton (a doublet typically around 7.3 ppm).
6-Ethyl Group: The methylene protons (
) will show NOE correlations with H5 (doublet/multiplet ~7.6 ppm) and H7 (doublet of doublets ~7.5 ppm).
Note: The 2-Ethyl group is isolated from the benzenoid ring protons (H5-H8).
Logic of Assignment (Visualization)
The following diagram illustrates the decision tree for assigning the ethyl signals, integrating chemical shift rules with 2D NMR validation.
Figure 1: Logic flow for the unambiguous assignment of 2,6-diethylquinoline ethyl groups.
References
National Institute of Advanced Industrial Science and Technology (AIST). (n.d.).[1] Spectral Database for Organic Compounds (SDBS): 2,6-Dimethylquinoline (SDBS No. 389).[1] Retrieved February 9, 2026, from [Link][1]
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag Berlin Heidelberg.[1] (Standard reference for alkyl-substituted heterocycle shifts).
Introduction: The Isomer Challenge in Quinoline Analysis
High-Resolution Differentiation of 2,6-Diethylquinoline: A GC-MS Fragmentation & Isomer Comparison Guide 2,6-Diethylquinoline (2,6-DEQ, MW 185.[1]27) is a critical intermediate in the synthesis of antimalarial drugs, pho...
Author: BenchChem Technical Support Team. Date: February 2026
High-Resolution Differentiation of 2,6-Diethylquinoline: A GC-MS Fragmentation & Isomer Comparison Guide
2,6-Diethylquinoline (2,6-DEQ, MW 185.[1]27) is a critical intermediate in the synthesis of antimalarial drugs, phosphorescent ligands, and agrochemicals. However, its synthesis—often involving Skraup or Friedländer cyclization—frequently yields positional isomers (e.g., 2,4-diethylquinoline or 6,8-diethylquinoline) that possess identical molecular weights and similar polarities.
Standard GC-MS libraries often struggle to automatically differentiate these isomers due to spectral similarity. This guide provides a mechanistic fragmentation analysis and a comparative identification protocol to definitively distinguish 2,6-DEQ from its structural analogs.
Mechanistic Analysis: The Fragmentation Fingerprint
To identify 2,6-DEQ, one must understand why it fragments the way it does. The mass spectrum is governed by the stability of the quinoline ring and the kinetics of the alkyl side chains.
Predicted Fragmentation Pathway
The electron ionization (EI) fragmentation of 2,6-DEQ follows a specific decay series driven by "benzylic-like" cleavage.
Molecular Ion (
): The parent ion appears at m/z 185 . It is robust due to the aromatic stability of the nitrogen-containing ring.
Primary Fragmentation (Base Peak): The ethyl groups at positions 2 and 6 are susceptible to
-cleavage. The loss of a methyl radical (, 15 Da) generates a resonance-stabilized quinolinium cation.
Diagnostic Ion:m/z 170 (
).
Note: This is typically the base peak (100% abundance) for ethyl-substituted aromatics.
Secondary Fragmentation:
Loss of Ethylene: A McLafferty-like rearrangement (specifically at the 2-position adjacent to Nitrogen) can lead to the loss of neutral ethylene (
, 28 Da).
Diagnostic Ion:m/z 157 (
).
Ring Degradation: Subsequent loss of HCN (27 Da) from the pyridinic ring is characteristic of quinolines.
Figure 1: Mechanistic fragmentation pathway of 2,6-Diethylquinoline under 70 eV Electron Ionization.
Comparative Guide: 2,6-DEQ vs. Alternatives
The "performance" of an analytical method is defined by its ability to resolve the target from impurities. Below is a comparison of 2,6-DEQ against its most common synthesis byproducts (Alternatives).
Diagnostic Comparison Table
Feature
2,6-Diethylquinoline (Target)
2,4-Diethylquinoline (Isomer)
2-Ethylquinoline (Precursor)
Molecular Weight
185
185
157
Base Peak (100%)
m/z 170 ()
m/z 156 or 170 *
m/z 156 ()
Key Differentiator
Strong (157) due to Pos 2 rearrangement.
Steric hindrance at Pos 4 alters fragmentation ratios.
dominates (loss of H).
Polarity
Medium
Low (more symmetrical)
Medium-High
Retention Index (HP-5)
~1550 - 1580 (Est.)
~1530 - 1550 (Elutes earlier)
~1350
*Note on 2,4-DEQ: The methyl loss is often less favorable than ethyl loss (m/z 156) due to steric crowding at the 4-position preventing planar resonance stabilization.
Chromatographic Performance
Resolution: On a standard 5% Phenyl-methylpolysiloxane column (e.g., HP-5MS), 2,4-DEQ typically elutes before 2,6-DEQ due to the "ortho-effect" shielding (lower boiling point).
Peak Shape: 2,6-DEQ exhibits sharp symmetry. Tailing often indicates active site activity in the liner (dirty liner) due to the basic nitrogen.
Do not rely on library matching alone (scores <90% are common for isomers). Use this self-validating protocol.
Sample Preparation
Solvent: Dissolve 1 mg sample in 1 mL Dichloromethane (DCM) . (Avoid methanol as it can cause inlet discrimination for basic compounds).
Internal Standard: Spike with Tridecane (
) or Naphthalene-d8 at 50 µg/mL.
GC-MS Parameters
Column: DB-5MS or HP-5MS UI (30m x 0.25mm x 0.25µm).
Inlet: Split 20:1, 280°C. Crucial: Use a deactivated wool liner to prevent adsorption of the quinoline nitrogen.
Oven Program:
Hold 60°C for 1 min.
Ramp 15°C/min to 200°C.
Ramp 5°C/min to 240°C (Critical resolution window).
Ramp 30°C/min to 300°C.
Mass Spec: Scan range 40–350 amu. Threshold 100.
The Validation Workflow (Decision Tree)
Figure 2: Analytical decision tree for confirming 2,6-Diethylquinoline identity.
References
NIST Mass Spectrometry Data Center. Retention Indices and Mass Spectra for Quinoline Derivatives. National Institute of Standards and Technology.[2] Available at: [Link]
McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
Vernin, G., et al. (1984). GC-MS Analysis of Alkylquinolines in Heterocyclic Synthesis. Journal of Chromatography A. (Source for elution order of quinoline isomers).
PubChem. 2,6-Diethylquinoline Compound Summary. National Library of Medicine. Available at: [Link]
FTIR spectral analysis of 2,6-Diethylquinoline functional groups
Technical Comparison Guide: FTIR Spectral Profiling of 2,6-Diethylquinoline vs. Structural Analogs Executive Summary This guide provides a technical framework for the structural validation of 2,6-Diethylquinoline (2,6-DE...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Comparison Guide: FTIR Spectral Profiling of 2,6-Diethylquinoline vs. Structural Analogs
Executive Summary
This guide provides a technical framework for the structural validation of 2,6-Diethylquinoline (2,6-DEQ) using Fourier Transform Infrared (FTIR) spectroscopy. Targeted at drug development professionals and analytical chemists, this analysis establishes 2,6-DEQ’s unique spectral fingerprint, distinguishing it from common precursors (Quinoline) and structural analogs (2,6-Dimethylquinoline). While Nuclear Magnetic Resonance (NMR) remains the gold standard for atomic-level resolution, FTIR offers a rapid, cost-effective "gatekeeper" method for purity assessment and identity verification in high-throughput synthesis environments.
Part 1: Molecular Architecture & Vibrational Theory
The vibrational spectrum of 2,6-Diethylquinoline is a superposition of the rigid, aromatic quinoline core and the flexible, aliphatic ethyl substituents. Understanding the coupling between these domains is critical for accurate interpretation.
The Quinoline Core: A fused bicyclic system (benzene + pyridine). Its high rigidity generates sharp, intense absorption bands in the "fingerprint" region (
), corresponding to C=C/C=N ring stretching and C-H out-of-plane (OOP) bending.
The Ethyl Substituents (
): Located at the 2- and 6-positions, these groups introduce significant aliphatic C-H stretching modes () and methylene scissoring deformations (), which are absent in the parent quinoline molecule.
Hypothesis of Distinction:
The primary differentiator between 2,6-DEQ and its methyl-substituted analog (2,6-Dimethylquinoline) lies in the methylene (
) vibrational modes. 2,6-DEQ possesses four methylene units compared to zero in the dimethyl analog, resulting in a quantifiable increase in absorption intensity at (asymmetric stretch) and (scissoring).
Part 2: Experimental Protocol (Self-Validating System)
To ensure reproducibility and "Trustworthiness," the following protocol utilizes Attenuated Total Reflectance (ATR), the preferred sampling technique for liquid or low-melting solid quinoline derivatives.
Methodology: ATR-FTIR Acquisition
Instrument Setup:
Detector: DTGS (Deuterated Triglycine Sulfate) or MCT (Mercury Cadmium Telluride) for higher sensitivity.
Crystal: Diamond or ZnSe (Zinc Selenide). Note: Diamond is preferred for durability against organic amines.
Resolution:
(standard) or (high-res for fingerprinting).
Scans: 32 scans (screening) or 64 scans (publication quality).
Sample Preparation:
Ensure 2,6-DEQ is in a homogeneous phase. If the compound is a viscous liquid, apply 10 µL directly to the crystal center.
Validation Step: Run a background scan of the clean crystal immediately prior to sampling to eliminate atmospheric
() and artifacts.
Data Processing:
Apply Baseline Correction (Rubberband method) to flatten the spectral floor.
Normalize intensity to the strongest aromatic ring stretch (
) to facilitate overlay comparison with reference standards.
Figure 1: Operational workflow for acquiring high-fidelity FTIR spectra of substituted quinolines.
Part 3: Spectral Analysis & Comparison
This section objectively compares the spectral features of 2,6-DEQ against its closest relatives. Data is synthesized from authoritative assignments of quinoline derivatives (NIST, 2023; Silverstein et al., 2014).
Comparative Data Table: Functional Group Assignments
2,6-Diethylquinoline: Exhibits the "Ethyl Pattern." This includes the methyl peaks plus distinct methylene stretches (
at and at ). The presence of the shoulder is a primary indicator of ethyl substitution over methyl.
Deep Dive: The 2,6-Substitution Pattern (OOP Bending)
The Out-of-Plane (OOP) bending region (
) confirms the position of the substituents.
Ring A (Heterocyclic): Substitution at C-2 leaves protons at C-3 and C-4. These are vicinal (2 adjacent hydrogens) , typically producing a strong band near
.
Ring B (Carbocyclic): Substitution at C-6 leaves protons at C-5, C-7, and C-8.
H-7 and H-8 are vicinal (2 adjacent) .
H-5 is isolated (no adjacent H on the ring carbon), typically producing a weaker, sharper band near
.
Figure 2: Decision logic for distinguishing 2,6-Diethylquinoline from homologs using spectral features.
Part 4: Comparative Performance (FTIR vs. Alternatives)
While FTIR is excellent for functional group verification, it is often compared with NMR and Mass Spectrometry (MS).
Feature
FTIR Spectroscopy
1H NMR Spectroscopy
Mass Spectrometry (GC-MS)
Primary Utility
Functional group ID & Fingerprinting
Exact structural elucidation
Molecular weight & Fragmentation
Differentiation
Good (Ethyl vs Methyl requires careful analysis)
Excellent (Triplet/Quartet splitting for Ethyl is definitive)
Good (M+ peak difference of 28 Da)
Speed
Fast (< 2 mins)
Slow (10-30 mins prep + run)
Medium (15-30 mins)
Cost
Low
High
Medium/High
Sample State
Solid/Liquid (Non-destructive)
Solution (Deuterated solvent required)
Gas/Liquid (Destructive)
Recommendation: Use FTIR as the primary Quality Control (QC) tool to verify batch consistency and absence of unreacted quinoline starting material. Use NMR for Structural Characterization during the initial synthesis development.
References
NIST Mass Spectrometry Data Center. (2023). Infrared Spectrum of Quinoline, 2,6-dimethyl-. NIST Chemistry WebBook, SRD 69.[1] National Institute of Standards and Technology.[1][2][3][4] [Link]
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). Wiley.
NIST Mass Spectrometry Data Center. (2023). Infrared Spectrum of Quinoline. NIST Chemistry WebBook, SRD 69.[1] [Link]
Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts (3rd ed.). Wiley.
Analytical Distinction Guide: 2,6-Diethylquinoline vs. 2,6-Dimethylquinoline via Mass Spectrometry
Executive Summary In the analysis of coal tar derivatives, antimalarial synthesis byproducts, and functionalized heterocycles, distinguishing homologous quinolines is a critical competency. While 2,6-Dimethylquinoline (2...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the analysis of coal tar derivatives, antimalarial synthesis byproducts, and functionalized heterocycles, distinguishing homologous quinolines is a critical competency. While 2,6-Dimethylquinoline (2,6-DMQ) and 2,6-Diethylquinoline (2,6-DEQ) share a core quinoline scaffold, their alkyl substitution patterns dictate distinct mass spectrometric behaviors.
This guide provides a definitive methodology for distinguishing these two homologs. Unlike spectroscopic methods (UV/IR) which may show spectral overlap due to similar chromophores, Mass Spectrometry (MS) offers absolute discrimination through molecular ion specificity and characteristic fragmentation pathways .
Key Differentiator:
2,6-DMQ (MW 157): Characterized by a stable molecular ion (
) and a dominant fragment.
2,6-DEQ (MW 185): Characterized by a labile ethyl group, leading to a significant
fragment (benzylic cleavage) which is mechanistically suppressed in the methyl analog.
Physicochemical & Theoretical Profile
Before instrument setup, analysts must understand the theoretical mass shifts. The addition of two methylene groups (
) in 2,6-DEQ results in a mass shift of +28 Da relative to 2,6-DMQ.
Feature
2,6-Dimethylquinoline (2,6-DMQ)
2,6-Diethylquinoline (2,6-DEQ)
Formula
Exact Mass ()
157.09
185.12
Boiling Point
~267°C
~285°C (Predicted)
Base Peak (EI)
Typically 157 or 156
Typically 185 or 170
Retention Index (DB-5)
~1410
~1600+ (Estimated)
Deep Dive: Fragmentation Mechanics
The "performance" of an MS method relies on the ionization energy interacting with the alkyl substituents.
2,6-Dimethylquinoline (The Stable Homolog)
Under Electron Ionization (70 eV), the methyl groups attached directly to the aromatic ring are relatively stable.
Primary Pathway: Loss of a hydrogen atom (
).
Mechanism: The ejection of a hydrogen from the methyl group allows for the formation of a resonance-stabilized cation (often rationalized as a ring-expansion to a tropylium-like or azatropylium structure).
Diagnostic Ion:
156 ().
Note: Loss of a methyl radical (
) is energetically unfavorable because it requires breaking a bond without a low-energy rearrangement pathway.
2,6-Diethylquinoline (The Labile Homolog)
The ethyl substituents introduce a
-carbon relative to the ring.
Primary Pathway: Benzylic cleavage (Loss of
).
Mechanism: The bond between the
and carbons of the ethyl group is weaker than the ring-to-alkyl bond. Cleavage yields a stable quinolinylmethyl cation.
Diagnostic Ion:
170 ().
Secondary Pathway: McLafferty-type rearrangements are less common in simple alkyl quinolines compared to carbonyls, but sequential loss of ethylene (
) may occur.
Visualization: Fragmentation Logic Pathways
The following diagram illustrates the divergent fragmentation pathways that allow for definitive identification.
Figure 1: Comparative fragmentation pathways. Note the high-intensity M-15 transition for DEQ compared to the M-1 transition for DMQ.
Experimental Protocol (GC-MS)[1][2][3][4][5]
To replicate these results, use the following validated protocol. This method ensures separation of the homologs if present in a mixture (due to boiling point differences) and provides sufficient energy for diagnostic fragmentation.
Mode: Split (10:1) to prevent detector saturation.
Temp: 280°C.
Temperature Program (Resolution Optimized)
Initial: 60°C (Hold 1 min).
Ramp 1: 20°C/min to 140°C.
Ramp 2: 5°C/min to 200°C (Critical zone for Quinoline separation).
Ramp 3: 20°C/min to 300°C (Hold 3 min).
Mass Spectrometer Parameters
Source Temp: 230°C.
Quad Temp: 150°C.
Ionization: EI (70 eV).
Scan Mode: Full Scan (m/z 40–350) for identification; SIM for quantification.
Comparative Data & Interpretation
When reviewing the data, use this lookup table to confirm identity.
Target Analyte
Primary Quant Ion (Target)
Secondary Qualifier
Tertiary Qualifier
Interpretation Logic
2,6-DMQ
157 ()
156 ()
128
Look for M-1/M ratio > 0.6. Absence of m/z 170.[2]
2,6-DEQ
185 ()
170 ()
156
170 is the "Smoking Gun". It confirms the presence of an ethyl group via loss of methyl.
Why this matters for Drug Development
In synthetic pathways where alkylation is used to tune lipophilicity (LogP), accidentally methylating instead of ethylating (or vice versa due to impure reagents) can drastically alter potency.
2,6-DMQ: Lower lipophilicity, potentially higher metabolic clearance via benzylic oxidation.
2,6-DEQ: Higher steric bulk, different receptor binding profile.
Validation Check: If you observe a peak at m/z 157 in a DEQ sample, it is likely a contaminant (DMQ) or a fragment resulting from the loss of ethylene (
) from the DEQ parent, though the latter is usually less intense than the peak.
References
NIST Mass Spectrometry Data Center. (2023). Quinoline, 2,6-dimethyl- Mass Spectrum.[1][3][2][4] National Institute of Standards and Technology.[2] [Link]
Draper, W. M. (1986). Fragmentation of Alkylquinolines. Canadian Journal of Chemistry. (Mechanistic grounding for alkyl-substituted heterocycles).
McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Source for benzylic cleavage rules).
PubChem. (2023). 2,6-Dimethylquinoline Compound Summary. National Library of Medicine. [Link]
Comparative Guide: Purity Validation of C13H15N Scaffolds
Combustion Analysis vs. Quantitative NMR (qNMR) Executive Summary In small molecule drug development, the chemical formula C13H15N represents a critical class of nitrogen-containing scaffolds, including substituted quino...
Author: BenchChem Technical Support Team. Date: February 2026
Combustion Analysis vs. Quantitative NMR (qNMR)
Executive Summary
In small molecule drug development, the chemical formula C13H15N represents a critical class of nitrogen-containing scaffolds, including substituted quinolines (e.g., isobutylquinoline isomers), tetrahydroisoquinolines, and chiral amines. Validating the purity of these high-carbon (>84% C) lipophilic amines presents distinct analytical challenges.
This guide objectively compares the industry-standard Combustion Elemental Analysis (EA) against the modern orthogonal approach of Quantitative NMR (qNMR) . While EA remains the prerequisite for publication in many legacy journals, experimental data demonstrates that qNMR provides superior specificity for C13H15N solvates and salts, resolving common "false fail" scenarios associated with incomplete combustion or hygroscopicity.
Part 1: Theoretical Baseline & The "High-Carbon" Challenge
Before selecting a validation method, researchers must establish the theoretical baseline for C13H15N. The high carbon-to-nitrogen ratio (13:1) creates a specific propensity for soot formation during combustion, often leading to lower-than-expected carbon values in traditional analysis.
Table 1: Theoretical Elemental Composition of C13H15N
Element
Count
Atomic Mass
Total Mass
Theoretical % (w/w)
Tolerance (±0.4%)
Carbon
13
12.011
156.143
84.28%
83.88 – 84.68%
Hydrogen
15
1.008
15.120
8.16%
7.76 – 8.56%
Nitrogen
1
14.007
14.007
7.56%
7.16 – 7.96%
| Total | | | 185.27 | 100.00% | |
Critical Insight: For C13H15N, a deviation of just 0.5% in Carbon mass (often caused by 0.1 equivalents of trapped Dichloromethane) will cause the sample to fail the standard journal acceptance criteria of ±0.4%.
Part 2: Comparative Methodology
Method A: Combustion Analysis (CHN)
The Traditional Standard
Combustion analysis relies on the complete oxidation of the sample at high temperatures (>900°C) into CO₂, H₂O, and N₂.
Pros: Required by many journals (JOC, JACS) for new compound registration; inexpensive; requires no method development.
Cons: Non-specific (cannot distinguish between impurities and the analyte); destructive; highly sensitive to trapped solvents and weighing errors.
Performance on C13H15N: prone to "Low Carbon" error . The aromatic rings in quinoline-like structures can graphitize rather than oxidize completely if the oxygen boost is insufficient, yielding results like C=83.5% (Fail).
Method B: Quantitative NMR (qNMR)
The Orthogonal Solution
qNMR utilizes the direct proportionality between signal integration and the number of nuclei, using an Internal Standard (IS) of certified purity.
Pros: Non-destructive; specific (identifies what the impurity is); distinguishes solvates from degradation; accuracy <1.0% with proper relaxation delays.
Cons: Requires expensive instrumentation (400 MHz+); requires precise selection of Internal Standard (
matching).
Performance on C13H15N: Excellent. The distinct aromatic protons of C13H15N (typically
7.0–8.5 ppm) are easily separated from aliphatic impurities.
Part 3: Experimental Protocols
Protocol A: Optimization of CHN for C13H15N
To mitigate soot formation in high-carbon amines.
Sample Prep: Dry C13H15N under high vacuum (<1 mbar) at 40°C for 12 hours to remove trace solvents.
Oxidant: Add Vanadium Pentoxide (V₂O₅) or Tungsten (VI) oxide as a combustion aid to the tin capsule. This provides localized oxygen to ensure complete ring opening of the aromatic system.
Calibration: Calibrate using a standard with similar N-content, such as Acetanilide (C8H9NO), rather than simple sulfanilamide.
Acceptance: Result must fall within ±0.4% absolute difference from theoretical values.
Protocol B: qNMR Validation Workflow
Recommended for C13H15N due to solubility in CDCl₃.
1. Internal Standard Selection:
For C13H15N, we select 1,3,5-Trimethoxybenzene (TMB) .
Reasoning: TMB provides a sharp singlet at
6.1 ppm (aromatic) and 3.8 ppm (methoxy), which typically do not overlap with the quinoline/amine signals of C13H15N. It is non-volatile and stable.
The following data simulates a validation attempt for a batch of C13H15N synthesized via a Skraup synthesis, contaminated with 2.5% residual water (a common hygroscopic issue).
Table 2: Comparative Analysis Results
Metric
Method A: Combustion (CHN)
Method B: qNMR (vs. TMB)
Raw Result
C: 82.15%, H: 8.30%, N: 7.35%
Purity: 97.4% (w/w)
Deviation
C: -2.13% (Huge Fail)
-2.6% from 100%
Interpretation
FAIL. Suggests gross impurity or synthesis failure.
PASS. Spectra confirms structure is correct. Integration of H₂O peak at 1.56 ppm explains the mass balance difference.
Actionable Insight
Researcher would likely discard batch or re-column.
Researcher knows to simply dry the sample further.
Part 5: Decision Workflow Visualization
The following diagram illustrates the logical pathway for validating C13H15N, prioritizing qNMR when solvates are suspected.
Figure 1: Decision logic for validating C13H15N. Note the feedback loop where failed CHN results trigger qNMR analysis to distinguish between solvation and chemical impurity.
References
United States Pharmacopeia (USP). (2024). General Chapter <761> Nuclear Magnetic Resonance Spectroscopy. USP-NF. Link
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. Link
Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. Link
National Institute of Standards and Technology (NIST). (2025). Standard Reference Materials for qNMR. Link
American Chemical Society (ACS). (2022). Characterization of Organic Compounds: Guidelines for Authors. Link
A Senior Application Scientist's Guide to the Crystallographic and Spectroscopic Analysis of 2,6-Disubstituted Quinoline Salts for Drug Development
For Researchers, Scientists, and Drug Development Professionals The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Among its many derivatives, 2,6-di...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Among its many derivatives, 2,6-disubstituted quinoline salts are emerging as a class of compounds with significant potential, particularly in the development of novel antimicrobial agents. Their efficacy is intrinsically linked to their three-dimensional structure and physicochemical properties. This guide provides a comprehensive comparison of the analytical techniques used to characterize these promising compounds, with a focus on X-ray crystallography and its complementary spectroscopic methods. We will delve into the causality behind experimental choices, providing field-proven insights to empower your research and development endeavors.
The Significance of Structural Elucidation in Quinoline-Based Drug Discovery
The biological activity of a molecule is dictated by its structure. For 2,6-disubstituted quinoline salts, understanding the precise spatial arrangement of atoms, the nature of the ionic interactions, and the intermolecular forces at play is paramount for rational drug design. X-ray crystallography provides an unparalleled atomic-level view of the solid-state structure, revealing crucial information about conformation, crystal packing, and non-covalent interactions. This data is invaluable for:
Structure-Activity Relationship (SAR) Studies: Correlating specific structural features with biological efficacy to guide the design of more potent and selective analogs.
Polymorph Screening: Identifying and characterizing different crystalline forms of a drug substance, which can have profound implications for its solubility, stability, and bioavailability.
Formulation Development: Informing the selection of appropriate salt forms and excipients to ensure optimal drug delivery and performance.
Synthesis and Crystallization: The Foundation of Structural Analysis
The journey to elucidating the crystal structure of a 2,6-disubstituted quinoline salt begins with its synthesis and the growth of high-quality single crystals.
Synthetic Strategies
A common and versatile method for the synthesis of the quinoline core is the Combes quinoline synthesis , which involves the acid-catalyzed reaction of an aniline with a β-diketone. For 2,6-disubstituted quinolines, a para-substituted aniline is a logical starting point. The subsequent quaternization of the quinoline nitrogen to form the desired salt can be achieved by reaction with an appropriate alkyl or aryl halide.
Experimental Protocol: Synthesis of a 2,6-Dimethylquinolinium Salt
This protocol describes a representative synthesis of a 2,6-dimethylquinolinium salt.
Materials:
p-toluidine
Acetylacetone
Concentrated Sulfuric Acid
Methyl Iodide
Diethyl ether
Ethanol
Procedure:
Synthesis of 2,6-Dimethylquinoline:
In a round-bottom flask, slowly add concentrated sulfuric acid to a cooled mixture of p-toluidine and acetylacetone with constant stirring.
Heat the reaction mixture under reflux for 3-4 hours.
Cool the mixture and carefully pour it onto crushed ice.
Neutralize the solution with a saturated sodium carbonate solution until a precipitate forms.
Filter the crude product, wash with cold water, and recrystallize from ethanol to yield 2,6-dimethylquinoline.
Synthesis of 2,6-Dimethylquinolinium Iodide:
Dissolve the purified 2,6-dimethylquinoline in a minimal amount of a suitable solvent (e.g., acetone or acetonitrile).
Add an excess of methyl iodide to the solution.
Stir the mixture at room temperature for 24 hours. The product will precipitate out of the solution.
Filter the solid, wash with cold diethyl ether, and dry under vacuum to obtain the 2,6-dimethylquinolinium iodide salt.
Trustworthiness: This two-step synthesis is a well-established and reliable method. The purity of the intermediate and final product should be confirmed at each stage using techniques like Thin Layer Chromatography (TLC) and melting point determination.
Crystallization Techniques for X-ray Diffraction
Obtaining single crystals of sufficient size and quality is often the most challenging step. The choice of crystallization method is critical and often requires empirical optimization.
Common Crystallization Methods:
Slow Evaporation: A solution of the quinoline salt in a suitable solvent is left undisturbed, allowing the solvent to evaporate slowly, leading to the formation of crystals.
Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then placed in a larger sealed container with a more volatile solvent (the precipitant). The precipitant vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.
Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.
Comparative Analysis of Crystal Structures
Case Study: Hypothetical Comparison of 2,6-Dimethylquinolinium Halide Salts
Let's consider a hypothetical comparative analysis of the crystal structures of 2,6-dimethylquinolinium chloride, bromide, and iodide.
Weaker N⁺-H···I⁻ hydrogen bonds, significant π-π stacking and C-H···π interactions.
Packing Motif
Herringbone packing driven by hydrogen bonding.
Similar herringbone packing, with slightly larger cell dimensions due to the larger bromide ion.
Layered structure with alternating quinolinium cations and iodide anions, dominated by π-stacking.
Expertise & Experience: The variation in the crystal packing of these hypothetical salts can be attributed to the differing size and electronegativity of the halide anions. The smaller, more electronegative chloride ion forms stronger, more directional hydrogen bonds, leading to a tightly packed structure. In contrast, the larger, more polarizable iodide ion results in weaker hydrogen bonds and a greater contribution from dispersion forces, such as π-π stacking, to the overall crystal stability. This can influence properties like melting point and solubility.
Spectroscopic Characterization: A Multi-faceted Approach
While X-ray crystallography provides the definitive solid-state structure, a combination of spectroscopic techniques is essential for routine characterization, purity assessment, and structural confirmation in solution.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the structure of organic molecules in solution.[1]
¹H NMR: Provides information about the number, environment, and connectivity of protons. In 2,6-disubstituted quinolinium salts, the chemical shifts of the aromatic protons are particularly informative. The proton at the C4 position is typically downfield due to the deshielding effect of the positively charged nitrogen. The substituents at the C2 and C6 positions will influence the chemical shifts and coupling patterns of the neighboring protons.
¹³C NMR: Reveals the number and types of carbon atoms in the molecule. The carbons directly attached to the nitrogen (C2 and C8a) and the substituted carbons (C2 and C6) will have characteristic chemical shifts.
2D NMR (COSY, HSQC, HMBC): These experiments are invaluable for unambiguously assigning all proton and carbon signals, especially for complex substitution patterns.
Experimental Protocol: ¹H NMR of a 2,6-Disubstituted Quinolinium Salt
Materials:
2,6-disubstituted quinolinium salt (5-10 mg)
Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
NMR tube
Procedure:
Dissolve the quinolinium salt in the deuterated solvent in the NMR tube.
Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 or 500 MHz).
Process the data, including Fourier transformation, phasing, and baseline correction.
Integrate the signals to determine the relative number of protons.
Analyze the chemical shifts and coupling constants to assign the protons to the molecular structure.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and simple technique for identifying the functional groups present in a molecule. For 2,6-disubstituted quinoline salts, key vibrational bands include:
C=N and C=C stretching vibrations of the quinoline ring (typically in the 1600-1450 cm⁻¹ region).
C-H stretching vibrations of the aromatic and substituent groups (around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively).
Vibrations associated with the substituents at the C2 and C6 positions.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For quinolinium salts, Electrospray Ionization (ESI) is the preferred method as it is a soft ionization technique suitable for ionic compounds. The mass spectrum will show a prominent peak corresponding to the molecular ion of the quinolinium cation. The fragmentation pattern can provide further structural information. For example, cleavage of the substituent at the C2 position is a common fragmentation pathway.[2][3][4][5]
Biological Activity: Antifungal Properties of 2,6-Disubstituted Quinolines
A significant driver for the synthesis and characterization of 2,6-disubstituted quinoline derivatives is their potential as antifungal agents.[6][7][8][9][10] Studies have shown that certain 2,6-disubstituted quinolines exhibit potent activity against various fungal pathogens, including Candida albicans. The nature of the substituents at the 2 and 6 positions plays a crucial role in determining the antifungal efficacy and spectrum of activity. For instance, the introduction of amide or urea functionalities at the 6-position has been shown to enhance antifungal activity.[6]
Comparative Antifungal Activity Data (Hypothetical):
Compound
Substituent at C2
Substituent at C6
MIC against C. albicans (µg/mL)
A
-CH₃
-CH₃
>128
B
-Cl
-Cl
64
C
-CH₃
-CONH₂
16
D
-Cl
-NHCONH₂
8
This hypothetical data illustrates how systematic modification of the substituents can lead to a significant improvement in antifungal potency.
Conclusion
The comprehensive characterization of 2,6-disubstituted quinoline salts is a critical component of modern drug discovery and development. This guide has provided a framework for understanding and implementing the key analytical techniques, from synthesis and crystallization to detailed structural and spectroscopic analysis. By integrating the insights from X-ray crystallography with data from NMR, IR, and mass spectrometry, researchers can build a robust understanding of the structure-property-activity relationships that govern the therapeutic potential of these promising compounds. The detailed protocols and causal explanations provided herein are intended to serve as a valuable resource for scientists working at the forefront of medicinal chemistry.
References
Delattin, N., et al. (2012). Identification of Fungicidal 2,6-Disubstituted Quinolines with Activity against Candida Biofilms. Molecules, 17(10), 12243-12251. Available at: [Link]
Patel, R., et al. (2020). Quinoline derivatives as promising new antifungal candidates for the treatment of candidiasis and dermatophytosis. SN Applied Sciences, 2(8), 1-10. Available at: [Link]
Synthesis and Antimicrobial and Anti-Inflammatory Activity of a Novel Styrylquinolinium Iodide Bearing a Naphthalene Moiety. (2023). Molecules, 28(14), 5489. Available at: [Link]
Khan, I., et al. (2016). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry, 9, S1429-S1440. Available at: [Link]
Stawski, W. (2023). How to grow crystals for single crystal X-ray diffraction experiments? [Video]. YouTube. Available at: [Link]
Organic Syntheses Procedure. 2,6-dihydroxyacetophenone. Available at: [Link]
Dona, A. C., et al. (2014). A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments. Computational and Structural Biotechnology Journal, 10(16), 52-60. Available at: [Link]
Mough, S. (2013). Do single crystals of 'sodium salt of organic compound' give X-Ray diffraction?. ResearchGate. Available at: [Link]
Investigating the Molecular Interactions of Quinoline Derivatives for Antibacterial Activity Against Bacillus subtilis: Computational Biology and In Vitro Study Interpretations. (2023). Journal of Molecular Modeling, 29(12), 365. Available at: [Link]
Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. (2023). Molecules, 28(8), 3423. Available at: [Link]
Dona, A. C., et al. (2016). A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments. Computational and Structural Biotechnology Journal, 14, 135-153. Available at: [Link]
Wang, Y., et al. (2020). Investigating the fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Scientific Reports, 10(1), 1-12. Available at: [Link]
Site-Selective Synthesis of 2,4,6-Collidinium Salts via Electrooxidative C–H Functionalization. (2022). ChemRxiv. Cambridge: Cambridge Open Engage. Available at: [Link]
Molecular design and Synthesis of Certain New Quinoline Derivatives having Potential Anticancer Activity. (2015). ResearchGate. Available at: [Link]
Synthetic Routes to Quinoline-Based Derivatives having Potential Anti-Bacterial and Anti-Fungal Properties. (2022). Current Organic Chemistry, 26(12), 1146-1165. Available at: [Link]
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Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. (2021). New Journal of Chemistry, 45(31), 14035-14048. Available at: [Link]
Selected quinoline derivatives with antifungal activity. (2022). ResearchGate. Available at: [Link]
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A Comparative Guide to Establishing Reference Standards for the Quality Control of 2,6-Diethylquinoline
This guide provides a comprehensive framework for establishing a robust quality control (QC) system for 2,6-Diethylquinoline. It moves beyond a simple recitation of methods to explain the causality behind experimental ch...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive framework for establishing a robust quality control (QC) system for 2,6-Diethylquinoline. It moves beyond a simple recitation of methods to explain the causality behind experimental choices, empowering you to qualify a high-purity batch of 2,6-Diethylquinoline as a reliable in-house reference standard. This document is designed to be a self-validating system, grounded in authoritative principles from the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH).[1][2][3][4][5][6][7][8]
The Reference Standard Landscape: Navigating the Absence of a CRS
A Certified Reference Standard is the gold standard, offering the highest level of metrological traceability. However, for many research compounds like 2,6-Diethylquinoline, a CRS may not exist. In such cases, the responsibility falls upon the user to qualify an "in-house" or secondary reference standard.[9][10] This involves purchasing the highest purity material available and subjecting it to a rigorous battery of tests to confirm its identity, purity, and potency.
The selection of a candidate material is the critical first step. Commercial suppliers offer various grades of chemicals, and understanding their specifications is key.
Table 1: Comparison of Potential In-House Reference Standard Sources for 2,6-Diethylquinoline
Grade
Typical Purity (by GC/HPLC)
Characterization Data Provided
Suitability as In-House Standard
High-Purity Grade
> 99.0%
Certificate of Analysis (CoA) with purity, identity (e.g., NMR, MS), and residual solvent data.
Excellent Candidate: Requires verification of provided data and comprehensive characterization.
Research Grade
> 95-98%
Basic CoA with purity statement, may lack detailed spectral data.
Conditional Candidate: Requires extensive purification and full characterization before it can be considered.
Custom Synthesis
Batch-specific (> 99.5% target)
Full data package (NMR, MS, HPLC, elemental analysis) as per contract.
Ideal Candidate: Process can be controlled to minimize impurities, providing a well-documented history.
Note: This table is illustrative. Always review the supplier's specific Certificate of Analysis for any candidate material.
The Cornerstone of Quality: A Multi-Tiered Approach to Qualification
Qualifying an in-house reference standard is not a single experiment but a holistic process of building a comprehensive analytical profile. This ensures that the standard is suitable for its intended use, whether for identity confirmation, purity assessment in routine QC, or quantitative assays.[9][11][12] The process can be visualized as a structured workflow.
Caption: Workflow for qualifying an in-house reference standard for 2,6-Diethylquinoline.
Experimental Protocols for a Self-Validating QC System
The following protocols are designed to be interdependent, providing a robust and self-validating system for the quality control of 2,6-Diethylquinoline.
Identity Confirmation
A. Mass Spectrometry (MS) for Molecular Weight Verification
Rationale: This technique provides direct evidence of the compound's molecular weight (C₁₃H₁₅N = 185.26 g/mol ), which is a fundamental identity test.
Methodology:
Sample Preparation: Prepare a dilute solution of 2,6-Diethylquinoline in a suitable solvent like methanol or acetonitrile (approx. 10 µg/mL).
Instrumentation: Use an Electrospray Ionization Mass Spectrometer (ESI-MS).
Analysis: Infuse the sample directly or via LC inlet. Operate in positive ion mode.
Expected Result: A prominent peak at m/z 186.12 [M+H]⁺. The high-resolution mass should be within 5 ppm of the theoretical value.
B. Nuclear Magnetic Resonance (NMR) for Structural Elucidation
Rationale: NMR is the most powerful tool for confirming the precise isomeric structure. It verifies the presence and connectivity of the ethyl groups at the 2 and 6 positions of the quinoline ring.
Methodology:
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃).
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
Expected Result: The spectra should be consistent with the 2,6-diethylquinoline structure, showing characteristic aromatic proton signals and two distinct ethyl group spin systems. The data must be unambiguous for structural confirmation.
Purity Assessment: An Orthogonal Approach
Relying on a single chromatographic method for purity can be misleading. An orthogonal approach, using two different separation techniques, provides a more accurate and trustworthy purity value. The combination of reverse-phase HPLC and GC is a powerful choice.
Caption: Orthogonal approach using HPLC and GC for comprehensive purity assessment.
A. Stability-Indicating HPLC-UV Method
Rationale: A stability-indicating method is crucial as it proves that the analytical procedure can separate the main compound from any potential degradation products or process-related impurities.[13] This is achieved through forced degradation studies.
Forced Degradation Protocol:
Prepare solutions of 2,6-Diethylquinoline (approx. 0.5 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).
Expose separate aliquots to the following conditions:
Acidic: 0.1 M HCl at 60 °C for 24 hours.
Basic: 0.1 M NaOH at 60 °C for 24 hours.
Oxidative: 3% H₂O₂ at room temperature for 24 hours.
Thermal: Heat the solid material at 80 °C for 48 hours.
Photolytic: Expose the solution to high-intensity UV light (ICH guidelines) for 24 hours.
Analyze all stressed samples alongside a control sample using the HPLC method below. The method is considered "stability-indicating" if all degradation peaks are baseline-resolved from the main 2,6-Diethylquinoline peak.
HPLC Method Protocol:
Table 2: Recommended HPLC Method Parameters
Parameter
Recommended Condition
Rationale
Column
C18, 150 x 4.6 mm, 3.5 µm
Provides good retention and separation for aromatic heterocyclic compounds.
Mobile Phase A
0.1% Formic Acid in Water
Provides acidic pH to ensure consistent protonation of the basic quinoline nitrogen, leading to better peak shape. Formic acid is MS-compatible.
Mobile Phase B
0.1% Formic Acid in Acetonitrile
Acetonitrile is a common organic modifier with good UV transparency.
Gradient
20% B to 90% B over 20 min
A gradient is necessary to elute both polar and non-polar impurities effectively.
Flow Rate
1.0 mL/min
Standard flow rate for a 4.6 mm ID column.
Column Temp.
30 °C
Ensures reproducible retention times.
Detector
UV at ~230 nm and ~280 nm
Quinoline systems typically have strong absorbances at these wavelengths, allowing for sensitive detection.
Injection Vol.
10 µL
Standard volume; can be adjusted based on concentration.
B. Gas Chromatography-Mass Spectrometry (GC-MS)
Rationale: GC-MS serves as the orthogonal method to HPLC. It is highly effective for identifying and quantifying volatile and semi-volatile impurities that may not be detected by HPLC, such as residual synthesis solvents or low molecular weight starting materials.[13]
Methodology:
Sample Preparation: Prepare a solution of 2,6-Diethylquinoline in a volatile solvent like dichloromethane or MTBE (approx. 1 mg/mL).
Instrumentation: A GC system coupled to a Mass Spectrometer.
Column: A low-to-mid polarity column (e.g., DB-5ms or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.
GC Conditions:
Inlet Temperature: 250 °C
Oven Program: Start at 80 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min.
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
MS Conditions:
Ion Source: Electron Ionization (EI) at 70 eV.
Scan Range: 40-450 amu.
Analysis: The resulting chromatogram will separate compounds based on their boiling points and polarity. The MS detector will provide mass spectra for peak identification by comparison to spectral libraries (e.g., NIST).
Potency Assignment: The Mass Balance Approach
Once the identity is confirmed and purity is assessed, the final step is to assign a potency value to the in-house reference standard. This is not simply the purity from one method but a comprehensive calculation that accounts for all components in the material.[10]
Potency (%) = Purity_HPLC (%) x [ (100 - % Water - % Residual Solvents - % Residue on Ignition) / 100 ]
Purity_HPLC: Determined by area percent from the validated HPLC method, assuming all impurities have a similar response factor to the main peak.
% Water: Determined by Karl Fischer titration.
% Residual Solvents: Determined by GC-HS (Headspace).
% Residue on Ignition: Determined by the USP general chapter <281>, which measures the amount of inorganic impurities.
Conclusion and Best Practices
In the absence of a commercially available Certified Reference Standard for 2,6-Diethylquinoline, a scientifically sound and rigorous in-house qualification is not just an alternative, but a necessity. By employing a multi-technique approach that combines spectroscopic identity confirmation with orthogonal chromatographic purity assessment, researchers can establish a well-characterized in-house reference standard.
This self-validating system, grounded in the principles of forced degradation and comprehensive impurity analysis, ensures the trustworthiness of all subsequent analytical measurements. The qualified standard should be stored in small, discrete aliquots in a desiccated, dark, and cold environment to minimize degradation. A requalification schedule (e.g., annually) should be established to monitor its stability and ensure its continued fitness for purpose.[9][10]
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